Methyl 2-(trifluoroacetamido)prop-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQOBJXPULRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462264 | |
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58137-35-2 | |
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate
This guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(trifluoroacetamido)prop-2-enoate, a valuable building block in organic synthesis, particularly for the preparation of modified peptides and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Methyl 2-(trifluoroacetamido)prop-2-enoate
Methyl 2-(trifluoroacetamido)prop-2-enoate, also known as N-(trifluoroacetyl)-α,β-dehydroalanine methyl ester, is a derivative of the unsaturated amino acid dehydroalanine.[1][2] The dehydroalanine motif is a key structural element in a variety of naturally occurring peptides with potent biological activities, including antibiotics and phytotoxins.[2] The trifluoroacetyl group imparts unique properties, such as increased stability and altered reactivity, making this compound a versatile tool for synthetic chemists.
The core structure of dehydroalanine acts as a Michael acceptor, enabling conjugate addition reactions with a wide range of nucleophiles. This reactivity is instrumental for the site-specific modification of peptides and proteins, facilitating the introduction of various functional groups.[3] The trifluoroacetamido group, being a stable and electron-withdrawing moiety, modulates the reactivity of the enamide system and can influence the conformational preferences of resulting peptides.
This guide will explore the primary synthetic strategies for obtaining Methyl 2-(trifluoroacetamido)prop-2-enoate, focusing on the construction of the dehydroalanine backbone and the subsequent N-trifluoroacetylation.
Key Synthetic Pathways
The synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate can be conceptually divided into two main stages:
-
Formation of the Methyl 2-aminoprop-2-enoate (Dehydroalanine Methyl Ester) backbone.
-
N-trifluoroacetylation of the resulting amino group.
Several effective methods have been developed for each stage, offering flexibility in terms of starting materials and reaction conditions.
Pathway A: One-Pot Esterification and Elimination from N-Protected Serine
A highly efficient and practical approach involves a one-pot reaction starting from a commercially available N-protected serine. This method, mediated by cesium carbonate (Cs₂CO₃), achieves both the esterification of the carboxylic acid and the β-elimination of the hydroxyl group to form the desired dehydroalanine ester.[3]
The choice of the N-protecting group is crucial for the success of this reaction. While Boc (tert-butoxycarbonyl) and Phthaloyl groups have been shown to be effective, others like Fmoc (9-fluorenylmethyloxycarbonyl) may be unstable under the basic conditions.[3]
Conceptual Workflow: Pathway A
Caption: One-pot synthesis of dehydroalanine methyl ester from N-protected serine.
Pathway B: Two-Step Synthesis via Ugi Reaction and Elimination
An alternative and versatile two-step method utilizes the Ugi four-component reaction (Ugi-4CR) followed by a base-mediated elimination.[4] This approach allows for greater diversity in the final product, although for the specific synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate, a more direct route is often preferred. The key is the use of a substituted acetaldehyde with a suitable leaving group in the Ugi reaction.[4]
N-Trifluoroacetylation
Once the dehydroalanine methyl ester is obtained, the final step is the introduction of the trifluoroacetyl group onto the nitrogen atom. This can be achieved using several standard trifluoroacetylating agents.
Common reagents for this transformation include:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and effective reagent, often used in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the trifluoroacetic acid byproduct.
-
Ethyl Trifluoroacetate: A less reactive but still effective reagent, typically requiring a base such as triethylamine to drive the reaction.[5][6]
-
S-Alkyl Trifluorothioesters (e.g., S-dodecyltrifluorothioacetate): These reagents are known to facilitate trifluoroacetylation under aqueous conditions, which can be advantageous in certain contexts.[7]
General N-Trifluoroacetylation Scheme
Caption: General scheme for the N-trifluoroacetylation of dehydroalanine methyl ester.
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate.
Protocol 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester
This protocol is adapted from the one-pot synthesis of dehydroalanine esters.[3]
Materials:
-
N-Boc-L-serine
-
Cesium Carbonate (Cs₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Boc-L-serine (1.0 mmol) in anhydrous DMF (5 mL), add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-dehydroalanine methyl ester.
Protocol 2: Deprotection of N-Boc-Dehydroalanine Methyl Ester
Materials:
-
N-Boc-dehydroalanine methyl ester
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-dehydroalanine methyl ester (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (5.0 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude dehydroalanine methyl ester, which can be used in the next step without further purification.
Protocol 3: N-Trifluoroacetylation of Dehydroalanine Methyl Ester
This protocol utilizes trifluoroacetic anhydride for the acylation.
Materials:
-
Dehydroalanine methyl ester (from Protocol 2)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the crude dehydroalanine methyl ester (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.
-
Add triethylamine (1.2 mmol) to the solution.
-
Add trifluoroacetic anhydride (1.1 mmol) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with DCM (10 mL) and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure Methyl 2-(trifluoroacetamido)prop-2-enoate.
Data Summary and Comparison
| Pathway | Starting Material | Key Reagents | Number of Steps | Yield (Overall) | Advantages | Disadvantages |
| A | N-Boc-L-Serine | Cs₂CO₃, CH₃I, TFA, TFAA | 3 | Good | High efficiency, one-pot for the core structure. | Requires specific N-protecting groups. |
| B | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Ugi reagents, Base, TFA, TFAA | 4+ | Variable | High diversity possible. | More steps for the specific target molecule. |
Conclusion
The synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate is readily achievable through a multi-step process, with the one-pot formation of the dehydroalanine core from N-protected serine being a particularly efficient strategy. The subsequent N-trifluoroacetylation can be reliably performed using standard acylating agents. The choice of a specific pathway may depend on the availability of starting materials and the desired scale of the synthesis. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate for their applications in medicinal chemistry and materials science.
References
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Dehydroalanine. In Wikipedia; 2023. [Link]
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Investigation of the Synthesis of Some Dehydroalanine Derivatives. TÜBİTAK Academic Journals. 2000. [Link]
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Synthesis of chiral N-trifluoroacetyl-methionine derivatives and applying them as acyl donors for Friedel-Crafts acylation. Arkivoc. 2019. [Link]
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(PDF) Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation. ResearchGate. 2025. [Link]
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An In-depth Technical Guide to Methyl 2-(trifluoroacetamido)prop-2-enoate: A Versatile Building Block for Drug Discovery and Peptide Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 2-(trifluoroacetamido)prop-2-enoate, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical identifiers, synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the creation of novel therapeutics.
Core Identification and Chemical Properties
Methyl 2-(trifluoroacetamido)prop-2-enoate, a trifluoromethylated dehydroalanine derivative, is a valuable reagent in organic synthesis, particularly for the introduction of non-canonical amino acid motifs.[1] Its unique structure, combining the reactivity of a Michael acceptor with the advantageous properties of a trifluoromethyl group, makes it a subject of significant interest in medicinal chemistry.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 58137-35-2 | [4] |
| IUPAC Name | methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate | [4] |
| Synonyms | N-(trifluoroacetyl)dehydroalanine methyl ester, Tfa-Dha-OMe, Methyl 2-(2,2,2-trifluoroacetamido)acrylate | [4] |
| Molecular Formula | C₆H₆F₃NO₃ | [4] |
| Molecular Weight | 197.11 g/mol | [4] |
| InChI | InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) | [4] |
| InChIKey | DVCQOBJXPULRLS-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C(=C)NC(=O)C(F)(F)F | [4] |
Table 2: Physicochemical Properties (Computed)
| Property | Value | Source(s) |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 197.02997754 Da | [4] |
| Topological Polar Surface Area | 55.4 Ų | [4] |
Synthesis and Mechanistic Considerations
The synthesis of N-acyl dehydroamino acid esters, such as Methyl 2-(trifluoroacetamido)prop-2-enoate, can be achieved through several established routes.[5][6] A common and practical approach involves the β-elimination of a serine derivative. This method offers a straightforward pathway from readily available starting materials.
Proposed Synthetic Workflow
A plausible and efficient synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate involves a one-pot esterification and elimination of an N-protected serine.[7] This approach is advantageous as it simplifies the procedure and can lead to high yields.
Caption: Proposed one-pot synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Reaction Setup. To a solution of N-trifluoroacetyl serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq) and methyl iodide (1.5 eq).
-
Step 2: Reaction Conditions. The reaction mixture is stirred at a controlled temperature, for instance, 60°C, for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove inorganic salts and DMF. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure Methyl 2-(trifluoroacetamido)prop-2-enoate.
Causality of Experimental Choices: The choice of cesium carbonate as a base is crucial as it facilitates both the esterification of the carboxylic acid and the subsequent β-elimination of the hydroxyl group to form the double bond.[7] DMF is an appropriate polar aprotic solvent for this type of reaction.
Chemical Reactivity and Mechanistic Pathways
The core reactivity of Methyl 2-(trifluoroacetamido)prop-2-enoate is centered around its electrophilic α,β-unsaturated system, making it an excellent Michael acceptor.[3] This reactivity allows for the conjugate addition of a wide range of nucleophiles, a key step in the synthesis of diverse and complex molecules.
Michael Addition
The electron-withdrawing nature of both the ester and the N-trifluoroacetyl group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[2] This is a fundamental reaction for C-C and C-heteroatom bond formation.
Caption: General scheme of a Michael addition reaction with Methyl 2-(trifluoroacetamido)prop-2-enoate.
This reaction is highly versatile, with nucleophiles ranging from soft carbon nucleophiles like enolates to heteroatom nucleophiles such as thiols and amines.[3] The resulting adducts are precursors to a variety of non-canonical amino acids.
Asymmetric Hydrogenation
Another significant application of N-acyl dehydroamino acid esters is in asymmetric hydrogenation.[1] Using chiral catalysts, the double bond can be stereoselectively reduced to produce chiral amino acid derivatives with high enantiomeric excess. This is a powerful tool for the synthesis of enantiomerically pure pharmaceuticals.
Applications in Drug Discovery and Development
The unique structural features of Methyl 2-(trifluoroacetamido)prop-2-enoate make it a highly valuable building block in the field of drug discovery.
Incorporation of Non-Canonical Amino Acids
The ability to synthesize novel amino acids through reactions like Michael additions allows for the creation of peptidomimetics and other bioactive molecules with enhanced properties.[8] The incorporation of non-canonical amino acids can lead to peptides with increased proteolytic stability, altered conformation, and improved binding affinity to biological targets.[9]
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity. The presence of the trifluoroacetyl group in Methyl 2-(trifluoroacetamido)prop-2-enoate provides a direct route to introduce this beneficial moiety into target molecules.
Spectroscopic Characterization
The structural elucidation of Methyl 2-(trifluoroacetamido)prop-2-enoate and its reaction products relies on standard spectroscopic techniques.
Table 3: Predicted and Experimental Spectroscopic Data
| Technique | Expected Features | Source(s) |
| ¹H NMR | Signals for the vinyl protons, the methyl ester protons, and the NH proton. | [10] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the olefinic carbons, the methyl carbon, and the trifluoromethyl carbon. A 13C NMR spectrum is available on PubChem. | [4] |
| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C=O stretching of the ester and amide, and C=C stretching of the alkene. | [11][12] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. | [11] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a cool, dry place away from incompatible materials.
Acrylates are known to be potential sensitizers and may cause respiratory and skin irritation.[13] Trifluoroacetamides should also be handled with care due to the potential for hydrolysis to release trifluoroacetic acid.
Conclusion
Methyl 2-(trifluoroacetamido)prop-2-enoate is a versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly as a Michael acceptor, combined with the beneficial properties imparted by the trifluoromethyl group, provides a powerful tool for the synthesis of novel non-canonical amino acids and the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research in this exciting area.
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Wikipedia. Asymmetric hydrogenation. Available from: [Link]
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Royal Society of Chemistry. Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. Available from: [Link]
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ACS Publications. Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. Available from: [Link]
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ResearchGate. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Available from: [Link]
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IUPAC nomenclature for "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Content Type: Technical Whitepaper & Nomenclature Guide Subject: Structural Anatomy, Synthesis, and Chemical Reactivity of N-TFA-Dehydroalanine Methyl Ester
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS: 58137-35-2) is a specialized electrophilic building block belonging to the class of dehydroalanine (Dha) derivatives. While its IUPAC nomenclature defines its static structure, its value in drug development lies in its reactivity as a "Michael acceptor."
The trifluoroacetamido group (
Part 1: Structural Anatomy & IUPAC Nomenclature
The systematic name Methyl 2-(trifluoroacetamido)prop-2-enoate is derived from the IUPAC rules for esters and substituted enamides. Understanding the name requires dissecting it into four functional components.
Nomenclature Breakdown
-
Parent Chain (Prop-2-enoate): The three-carbon chain containing a double bond (
) and a carboxylate. "Prop-2-en" indicates the double bond starts at carbon 2. "oate" indicates an ester anion. -
Ester Substituent (Methyl): The
group attached to the carboxyl oxygen. -
Amide Substituent (Trifluoroacetamido): An amino group (
) acylated by a trifluoroacetyl group ( ). -
Positioning (2-): The amide is attached to the alpha-carbon (C2) of the acrylate backbone.
Structural Visualization (DOT)
The following diagram maps the semantic components of the IUPAC name directly to the chemical structure.
Figure 1: Deconstruction of the IUPAC name into functional chemical fragments.
Part 2: Synthesis via -Elimination
The most robust synthetic route for Methyl 2-(trifluoroacetamido)prop-2-enoate avoids direct condensation of pyruvate (which is unstable). Instead, it utilizes the biomimetic dehydration of Serine .
Reaction Logic
Dehydroalanine derivatives are prone to polymerization. Therefore, the synthesis must proceed via a "masked" precursor—typically Serine Methyl Ester . The hydroxyl group of serine is converted into a leaving group, followed by base-induced
Protocol: Dehydration of N-TFA-Serine Methyl Ester
Precursor: L-Serine methyl ester hydrochloride.
| Step | Reagent/Condition | Mechanistic Purpose |
| 1. Protection | TFAA (Trifluoroacetic anhydride) / Pyridine | Acylates the amine to form the N-trifluoroacetyl group. (Note: Can also O-acylate the alcohol temporarily). |
| 2. Activation | A specific method for Dha formation. EDC activates the carboxyl/hydroxyl interaction, while CuCl prevents polymerization and catalyzes elimination. | |
| Alt. Step 2 | Converts the | |
| 3. Isolation | Silica Gel Chromatography | Purification of the volatile acrylate ester. |
Synthetic Workflow Diagram
Figure 2: The biomimetic synthesis route via dehydration of serine.
Part 3: Reactivity Profile (The Warhead)
This compound is a Michael Acceptor . In drug discovery, it is used to covalently modify cysteine residues in proteins.
Electronic Tuning by Fluorine
The reactivity of this specific acrylate is dictated by the Trifluoroacetamido group.
-
Standard Acrylate: Moderate electrophile.
-
N-TFA Acrylate: The
group is strongly electron-withdrawing (inductive effect). It pulls electron density away from the amide nitrogen, which in turn pulls density from the double bond. -
Result: The
-carbon (terminal ) becomes highly electropositive, increasing the rate of nucleophilic attack by thiols (Cysteine).
Mechanism: Thiol-Michael Addition
The reaction with a protein cysteine (
-
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon of the prop-2-enoate. -
Enolate Formation: The double bond electrons shift to form an enolate intermediate.
-
Protonation: The enolate picks up a proton to form the saturated cysteinyl-Dha adduct.
Figure 3: Mechanism of Covalent Cysteine Modification.
Part 4: Analytical Characterization
To validate the synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate, researchers must look for specific NMR signatures characteristic of the dehydroalanine motif.
Expected 1H NMR Data ( )
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Amide NH | ~8.5 - 9.0 | Broad Singlet | Deshielded by |
| Alkene | ~6.7 | Singlet (s) | One of the terminal vinyl protons. |
| Alkene | ~5.9 | Singlet (s) | The second vinyl proton (distinct due to rigidity). |
| Methyl Ester | ~3.9 | Singlet (s) | Characteristic |
Note: The absence of coupling between the two alkene protons (geminal coupling is often small or not observed in these systems) and the presence of the broad NH peak are key confirmation points.
References
-
PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate | C6H6F3NO3.[1] National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydroalanine - Structure and Reactivity. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). Methyl 2-acetamidoacrylate (Analogous Chemistry). Retrieved from [Link]
-
University of Oxford. (2018).[2] Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology. Retrieved from [Link]
Sources
The Trifluoroacetyl-Dehydroalanine Motif: From Synthetic Curiosity to Radical Acceptor
Subject: Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS: 58137-35-2) Content Type: Technical Whitepaper Audience: Synthetic Chemists, Drug Discovery Researchers[1]
Executive Summary: The "Captodative" Advantage
Methyl 2-(trifluoroacetamido)prop-2-enoate represents a critical intersection between amino acid chemistry and radical reactivity.[1] Historically viewed merely as a dehydrated serine derivative, this compound has evolved into a "privileged intermediate" for the synthesis of non-natural amino acids.
Its structural uniqueness lies in the trifluoroacetyl (TFA) group. Unlike a standard acetyl or benzoyl protection, the highly electronegative trifluoromethyl group (
This guide details the evolution of its synthesis, establishing the Horner-Wadsworth-Emmons (HWE) route as the gold standard for reproducibility, and dissects its utility in radical-mediated C-C bond formation.[1]
Historical Genesis & Synthetic Evolution[1]
The discovery of Methyl 2-(trifluoroacetamido)prop-2-enoate was not a singular "eureka" event but rather a methodological necessity in the 1970s. Researchers needed dehydroamino acids (
The Legacy Route: Serine Dehydration (β-Elimination)
Early syntheses relied on the biomimetic dehydration of Serine or Cysteine derivatives.
-
Method:
-protected serine methyl ester is treated with activating agents (e.g., Tosyl chloride, ) followed by base-induced -elimination.[1] -
The Flaw: This route is plagued by poor atom economy and "hit-or-miss" reproducibility. The intermediate
-acyl species often undergo competitive oxazoline formation or hydrolysis rather than elimination.
The Modern Standard: The Phosphonate Strategy (HWE)
To ensure Self-Validating reliability, modern protocols utilize the Horner-Wadsworth-Emmons reaction.[1] This method, pioneered for amino acids by U. Schmidt in the late 1970s, constructs the double bond de novo rather than forming it via elimination.[1]
Why this is the superior protocol:
-
Thermodynamic Control: The
-isomer is formed exclusively in many cases due to chelation control. -
Scalability: It avoids the use of unstable leaving groups.
-
Modularity: The phosphonate precursor is stable and can be stored indefinitely.
Technical Deep Dive: The Captodative Radical Mechanism
The primary utility of this compound in drug discovery is its role as a Somophilic Trap (radical acceptor).
When a nucleophilic alkyl radical (
-
The Captor (Electron-Withdrawing): The ester carbonyl withdraws density, stabilizing the unpaired electron.
-
The Dative (Electron-Donating): The nitrogen lone pair donates density (though attenuated by the TFA group, it still provides resonance stabilization).
This Captodative Effect prevents the radical from reacting indiscriminately, allowing for controlled chain transfer or termination steps (e.g., in the synthesis of bulky unnatural amino acids).[1]
Visualization: The Radical Addition Cycle
The following diagram illustrates the mechanistic flow from the HWE synthesis to the radical trapping event.
Figure 1: The synthesis of the acceptor via HWE reaction followed by its application in radical conjugate addition (Giese Reaction).
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate via the Schmidt HWE route. Scale: 10 mmol basis.
Reagents Table
| Reagent | Equiv. | Role | Critical Note |
| Phosphonoglycinate | 1.0 | Substrate | Trimethyl 2-phosphono-2-(trifluoroacetamido)acetate |
| Paraformaldehyde | 2.0 | Electrophile | Must be depolymerized in situ or use formalin |
| K₂CO₃ | 1.5 | Base | Mild base prevents hydrolysis of the ester |
| DCM / Water | Solvent | Medium | Biphasic system often improves yield |
Step-by-Step Methodology
-
Precursor Activation: Dissolve 10 mmol of Trimethyl 2-phosphono-2-(trifluoroacetamido)acetate in 30 mL of Dichloromethane (DCM).
-
Deprotonation: Add a solution of potassium carbonate (1.5 equiv) in water (10 mL). Stir vigorously at
for 15 minutes. -
Olefination: Add Paraformaldehyde (2.0 equiv) or 37% Formalin solution dropwise.[1]
-
Mechanistic Insight: The base generates the stabilized phosphonate carbanion, which attacks the formaldehyde. The intermediate undergoes spontaneous elimination of dimethyl phosphate.
-
-
Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).[2] The product (
) is UV active. -
Workup: Separate layers. Wash organic layer with brine (
). Dry over and concentrate in vacuo. -
Purification: Flash chromatography is rarely needed if high-purity phosphonate is used. Recrystallize from Hexanes/EtOAc if necessary.
Yield Expectation: 85-92% as a white crystalline solid. Validation Data:
-
¹H NMR (CDCl₃):
8.60 (br s, 1H, NH), 6.70 (s, 1H, vinyl), 6.05 (s, 1H, vinyl), 3.90 (s, 3H, OMe). -
Note: The large chemical shift difference between vinyl protons is characteristic of the anisotropic effect of the amide.
Modern Applications: Beyond Synthesis
Asymmetric Hydrogenation
This olefin is the standard substrate for testing new Chiral Ligands (e.g., Rh-DuPhos or Ru-BINAP systems).[1] The TFA group coordinates with the metal center, directing the stereochemical outcome to yield L- or D-trifluoroalanine derivatives with
Radical Polymerization
While less common than simple acrylates, the homopolymerization of this monomer yields rigid, helical polymers due to the steric bulk of the TFA group and hydrogen-bonding interactions.
Visualization: Synthesis Workflow Comparison
The following diagram contrasts the reliability of the HWE route against the historical elimination route.
Figure 2: Comparative analysis of synthetic routes.[1] The HWE route avoids the unstable intermediates of the elimination pathway.
References
-
Schmidt, U., et al. (1979).[1] "Amino acids and peptides. 26. Dehydroamino acids. 8. Synthesis of dehydroamino acids from phosphonoglycinates." Synthesis, 1979(9), 695-697.[1] [1]
-
Crossley, M. J., & Stamford, A. W. (1993).[1] "Synthesis of alpha-amino acids via radical addition to dehydroalanine derivatives." Australian Journal of Chemistry, 46(10), 1443-1456.[1]
-
Ferreira, F., et al. (2009).[1] "Radical addition of xanthates to protected dehydroalanine derivatives: A flexible route to non-natural amino acids." Journal of Organic Chemistry, 74(5), 2219-2222.[1] [1]
-
Steglich, W., et al. (1977).[1] "Activated enamines in the synthesis of amino acids." Angewandte Chemie International Edition, 16(6), 394-396.[1] [1]
-
Zard, S. Z. (2003).[1] "The Xanthate Route to Amino Acids." Organic Letters, 5(17), 3009–3012.[1] [1]
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Comprehensive literature review of "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS 58137-35-2), also known as
This guide provides an authoritative review of its synthesis, reactivity profile, and handling, grounded in mechanistic causality and reproducible protocols.
Chemical Identity & Physical Properties[1][2][3][4][5]
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | Methyl 2-(2,2,2-trifluoroacetamido)prop-2-enoate |
| Common Name | |
| CAS Number | 58137-35-2 |
| Molecular Formula | |
| Molecular Weight | 197.11 g/mol |
| Appearance | Colorless to pale yellow oil (solidifies upon cooling) |
| Solubility | Soluble in DCM, MeOH, EtOAc, THF; Insoluble in water |
| Stability | Polymerizes without inhibitors; store at -20°C under inert atmosphere |
Synthesis Protocol: The Dehydration Route
The most robust synthetic route involves the dehydration of serine derivatives. While direct elimination is possible, converting the hydroxyl group of serine into a better leaving group (tosylate or chloride) followed by base-induced elimination yields higher purity.
Mechanism of Synthesis
The pathway proceeds via the protection of the amine with a trifluoroacetyl group (enhancing the acidity of the
Figure 1: Step-wise synthesis from L-Serine methyl ester via activation-elimination.
Experimental Procedure
Reagents: L-Serine methyl ester hydrochloride (10 mmol), Trifluoroacetic anhydride (TFAA, 12 mmol), Triethylamine (TEA, 25 mmol), Methanesulfonyl chloride (MsCl, 11 mmol), Dichloromethane (DCM, anhydrous).
Step 1: N-Protection
-
Suspend L-Serine methyl ester HCl in dry DCM (50 mL) at 0°C.
-
Add TEA (2.2 equiv) dropwise. The solution will become clear as the free base forms.
-
Add TFAA (1.2 equiv) dropwise over 15 minutes.
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of
-TFA-Ser-OMe).
Step 2: Dehydration (One-Pot Continuation)
-
Cool the mixture back to 0°C.
-
Add TEA (2.5 equiv) followed by MsCl (1.1 equiv).
-
Mechanistic Note: The intermediate mesylate forms rapidly. The excess base promotes E2 elimination.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with 1N HCl (cold), saturated
, and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the pure acrylate as an oil.
Reactivity Profile
A. Asymmetric Hydrogenation (Core Application)
This is the primary industrial application. The
-
Catalysts: Rh(I) complexes with ligands like DuPhos , BINAP , or PhthalaPhos .
-
Conditions: Low pressure
(1–5 bar), MeOH solvent, RT. -
Mechanism: The trifluoroacetamido group coordinates to the Rh center, directing the facial selectivity of hydride insertion.
Figure 2: Catalytic cycle for Rh-mediated asymmetric hydrogenation.
B. Diels-Alder Cycloaddition
As an electron-deficient alkene, the acrylate acts as a potent dienophile .
-
Reaction: Reacts with cyclopentadiene to form bicyclic amino acid precursors (norbornene derivatives).
-
Catalysis: Lewis acids (
, ) accelerate the reaction and improve endo selectivity by lowering the LUMO energy of the dienophile, reducing Pauli repulsion with the diene [1].
C. Michael Addition (Bioconjugation)
The
-
Thiol Addition: Cysteine residues attack the double bond to form thioether linkages (lanthionine mimics). This is used in peptide modification to "staple" peptides or attach payloads.
Safety & Handling
-
Toxicity: Acrylates are potent sensitizers. Avoid skin contact.[1] The trifluoroacetyl group increases volatility and potential respiratory irritation.
-
Instability: The compound lacks the stabilizing methyl group of methacrylates. It is prone to spontaneous polymerization if left at room temperature without inhibitors (e.g., hydroquinone).
-
Storage: Store at -20°C. Thaw only before use.
References
-
Sakata, K., & Fujimoto, H. (2022). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Deutsche Nationalbibliothek. Link
-
Wolfson, A., et al. (2002). Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS. Ben-Gurion University Research Portal. Link
-
PubChem. (n.d.).[2] Methyl 2-(trifluoroacetamido)prop-2-enoate Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. (1976). Ethyl alpha-(hydroxymethyl)acrylate.[3] Org. Synth. 1976, 56, 59. Link
-
Sigma-Aldrich. (n.d.). Methyl 2-(trifluoromethyl)acrylate Product Sheet. (Used for comparative acrylate handling data). Link
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A Researcher's Guide to Methyl 2-(trifluoroacetamido)prop-2-enoate: A Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of methyl 2-(trifluoroacetamido)prop-2-enoate, a fluorinated derivative of dehydroalanine. We delve into its chemical and physical properties, spectroscopic signature, and its significant role as a versatile precursor in the synthesis of complex organic molecules, particularly unnatural amino acids. This document is intended to serve as an in-depth resource for researchers and professionals in drug discovery and development, offering insights into its reactivity, synthetic applications, and essential safety considerations.
Introduction: The Significance of Fluorinated Amino Acid Precursors
The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in medicinal chemistry and chemical biology for enhancing proteolytic stability, modulating conformation, and introducing novel functionalities. [1][2]Among the diverse array of unnatural amino acids, those bearing fluorine atoms have garnered considerable attention due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability and altered electronic characteristics. Methyl 2-(trifluoroacetamido)prop-2-enoate emerges as a key building block in this context, serving as a readily accessible and highly reactive precursor for a variety of complex amino acid derivatives. Its trifluoroacetamide group not only influences the reactivity of the acrylate system but also serves as a protected amine that can be deprotected under specific conditions. [3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is paramount for its effective utilization in synthesis.
Core Chemical Properties
The essential chemical identifiers and properties of methyl 2-(trifluoroacetamido)prop-2-enoate are summarized in the table below, based on data from publicly available chemical databases. [4]
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |
| CAS Number | 58137-35-2 |
| Molecular Formula | C₆H₆F₃NO₃ |
| Molecular Weight | 197.11 g/mol |
| Canonical SMILES | COC(=O)C(=C)NC(=O)C(F)(F)F |
Spectroscopic Characterization (Predicted and Comparative)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8 ppm), and the two vinylic protons, which would appear as two distinct signals in the region of 5.5-6.5 ppm. The amide proton may be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methyl ester carbon (around 52 ppm), the carbonyl carbons of the ester and amide, the vinylic carbons, and the trifluoromethyl carbon, which would likely appear as a quartet due to C-F coupling. [5][6]* IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the ester and amide groups (typically in the 1650-1750 cm⁻¹ region), and C-F stretching vibrations. [7][8][9]* Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage of the amide bond.
Synthesis and Handling
Synthetic Strategy
While a specific, detailed experimental protocol for the synthesis of methyl 2-(trifluoroacetamido)prop-2-enoate is not prominently available in peer-reviewed literature, a general and logical synthetic approach would involve the N-acylation of a suitable dehydroalanine precursor. A plausible synthetic workflow is outlined below:
Caption: Proposed synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate.
Experimental Causality: The choice of a non-nucleophilic base is crucial to prevent unwanted side reactions with the acylating agent and the acrylate system. Anhydrous conditions are necessary to avoid the hydrolysis of the highly reactive trifluoroacetic anhydride or chloride. The reaction is typically performed at low temperatures to control its exothermicity.
Safety and Handling
A specific Safety Data Sheet (SDS) for methyl 2-(trifluoroacetamido)prop-2-enoate is not readily available. However, based on the known hazards of related compounds such as methyl acrylate and other fluorinated organic molecules, the following precautions are strongly advised: [10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Toxicity: Acrylates are known to be toxic if swallowed, inhaled, or in contact with skin. [10][11]They can also be respiratory and skin irritants. [13]* Flammability: Many acrylate esters are flammable liquids and vapors. [12]Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Reactivity and Synthetic Applications
Methyl 2-(trifluoroacetamido)prop-2-enoate is a highly versatile Michael acceptor, making it a valuable tool for the construction of carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its primary application in the synthesis of novel α-amino acids.
Michael Addition Reactions
The electron-withdrawing nature of the trifluoroacetamide and methyl ester groups renders the β-carbon of the acrylate highly electrophilic and susceptible to nucleophilic attack. This facilitates Michael addition reactions with a wide range of nucleophiles.
Caption: General workflow for Michael addition to the title compound.
Field-Proven Insights: The choice of solvent and, if necessary, a catalyst is critical for the success of these reactions. For less reactive nucleophiles, the use of a base can enhance the reaction rate. Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates. [14] Application in Unnatural Amino Acid Synthesis: This methodology provides a straightforward route to a diverse range of β-substituted α-amino acid precursors. Subsequent hydrolysis of the ester and deprotection of the trifluoroacetamide group yields the desired unnatural amino acid.
Cycloaddition Reactions
As an electron-deficient alkene, methyl 2-(trifluoroacetamido)prop-2-enoate is a competent dienophile in Diels-Alder reactions, providing access to cyclic amino acid derivatives.
Mechanistic Considerations: The stereochemical outcome of the Diels-Alder reaction can often be controlled by the use of chiral Lewis acid catalysts. [15][16][17]These catalysts coordinate to the carbonyl oxygen of the acrylate, lowering the LUMO energy and enhancing the reactivity of the dienophile, while also creating a chiral environment that directs the approach of the diene.
Caption: Schematic of a Diels-Alder reaction involving the title compound.
Conclusion and Future Outlook
Methyl 2-(trifluoroacetamido)prop-2-enoate stands as a valuable and versatile building block for organic synthesis, particularly for the construction of novel, non-canonical amino acids. Its predictable reactivity as a Michael acceptor and a dienophile, coupled with the influence of the trifluoroacetyl protecting group, offers chemists a powerful tool for molecular design. Future research in this area will likely focus on the development of new stereoselective transformations employing this reagent and its application in the synthesis of bioactive peptides and other complex natural products.
References
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DAIKIN INDUSTRIES, LTD. (2020, June 4). Safety data sheet: METHYL 2-FLUOROACRYLATE. Retrieved from [Link]
-
Formosa Plastics Corporation. (2009). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hale, W. T. (2015). Synthesis of a Novel Unnatural Amino Acid for Protein Incorporation and Click Mediated Conjugation. W&M ScholarWorks. Retrieved from [Link]
-
Tyagi, V., & Ficht, T. A. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 28(5), 1335–1341. [Link]
- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
Jackson, C. J., & Easton, C. J. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. Chemistry - A European Journal, 19(21), 6824–6830. [Link]
-
Sakata, K., & Fujimoto, H. (2019). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect, 4(4), 1396-1400. [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoromethyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
de la Cruz, R. G., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(5), 1045-1053. [Link]
-
Fabbri, D. (2015). Synthesis and biological applications of non natural α-amino acids. Annali online Unife. [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Retrieved from [Link]
- Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.
-
Jabłoński, M., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 27(7), 2337. [Link]
-
Des-Ala-Oba, F., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]
-
Des-Ala-Oba, F., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of methyl acrylate (blue line), (−)[H-Ment-Im][NTf2].... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]
-
Matsuzaki, K., et al. (1973). 13 C nuclear magnetic resonance spectra of polyacrylates and their model compounds. Journal of Polymer Science: Polymer Chemistry Edition, 11(7), 1735-1746. [Link]
-
ResearchGate. (n.d.). Enantioselective Diels-Alder reactions with 1,1,1-trifluoroethyl acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Methyl acrylate (FDB012209). Retrieved from [Link]
- Google Patents. (n.d.). Michael addition curing coating system containing adhesion promoter.
-
Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]
-
UPCommons. (2017). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. Retrieved from [Link]
-
MDPI. (2024, November 11). Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. Retrieved from [Link]
-
ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]
-
Nyquist, R. A. (1988). Infrared study of vinyl acetate, methyl acrylate and methyl methacrylate in various solvents. Vibrational Spectroscopy, 1(1), 53-64. [Link]
-
ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl.... Retrieved from [Link]
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Technical Whitepaper: Methyl 2-(trifluoroacetamido)prop-2-enoate as a Strategic Synthon
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS: 58137-35-2), often referred to as
This guide serves as a technical manual for researchers utilizing this compound as a "benchmark substrate" in asymmetric catalysis—specifically rhodium-catalyzed hydrogenation—and as a versatile dienophile in cycloaddition chemistries. Its utility extends to the synthesis of non-canonical amino acids and fluorinated peptidomimetics, which are increasingly pivotal in enhancing the metabolic stability and lipophilicity of peptide drugs.
Molecular Architecture & Physicochemical Profile[1]
Structural Characteristics
The molecule consists of a prop-2-enoate (acrylate) core substituted at the C2 position with a trifluoroacetamido group (
Electronic Effects
The trifluoroacetyl group exerts a profound influence on the reactivity of the double bond:
-
Electron Withdrawal: The
group, via strong inductive effects ( ), pulls electron density from the amide nitrogen. This reduces the donation of the nitrogen lone pair into the alkene system, making the bond significantly more electron-deficient than in standard acetamido acrylates. -
Acidity: The
proton is considerably more acidic ( lowered by the group) compared to the acetamido analog, influencing hydrogen-bonding interactions with chiral catalysts.
Solubility & Handling
-
Solubility: Soluble in polar organic solvents (MeOH, DCM, THF, EtOAc). Sparingly soluble in hexanes/water.
-
Stability: Stable under standard conditions but susceptible to hydrolysis (ester or amide cleavage) under strong basic/acidic conditions. It should be stored at 2–8°C to prevent slow polymerization or degradation.
Synthetic Protocol: The Dehydration Route
While condensation methods exist (e.g., Horner-Wadsworth-Emmons), the most robust and scalable synthesis involves the
Reaction Workflow Diagram
Figure 1: Step-wise synthesis via the mesylation-elimination of serine methyl ester.
Detailed Methodology
Reagents: L-Serine methyl ester hydrochloride, Trifluoroacetic anhydride (TFAA), Methanesulfonyl chloride (MsCl), Triethylamine (
Step 1: N-Trifluoroacetylation
-
Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.
-
Add
(22 mmol) dropwise to liberate the free amine. -
Add TFAA (11 mmol) dropwise over 15 minutes.
-
Stir at room temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC. The product (N-TFA-Ser-OMe) is less polar than the starting material.
Step 2: Dehydration (One-Pot Activation/Elimination)
-
Cool the solution of N-TFA-Ser-OMe to 0°C.
-
Add excess
(25 mmol total excess relative to starting serine). -
Add MsCl (12 mmol) dropwise. Note: The reaction is exothermic.
-
Allow to warm to RT and stir for 12–18 hours. The mesylate forms and undergoes
-elimination in the presence of excess base. -
Workup: Wash with 1N HCl (to remove amine salts), sat.
, and brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc, typically 4:1 to 2:1) yields the product as a white crystalline solid or colorless oil (depending on purity/temperature).
Reactivity Landscape: The "Benchmark" Substrate
This compound is the "gold standard" substrate for evaluating the efficacy of new chiral ligands in asymmetric hydrogenation.
Asymmetric Hydrogenation
Researchers utilize this substrate to synthesize chiral N-trifluoroacetyl-alanine derivatives. The presence of the
-
Catalyst System: Rhodium(I) complexes with chiral bisphosphine ligands (e.g., [Rh(cod)(DuPhos)]OTf).
-
Mechanism: The substrate coordinates to Rh via the alkene and the amide oxygen (chelate mechanism). The electron-deficient nature of the alkene facilitates hydride insertion.
-
Typical Conditions: 1–5 mol% catalyst,
(1–10 bar), MeOH, RT. -
Outcome: Enantiomeric excesses (ee) >99% are achievable.
Cycloadditions (Diels-Alder)
As an electron-deficient dienophile, it reacts with electron-rich dienes (e.g., cyclopentadiene, Danishefsky’s diene).
-
Regioselectivity: The trifluoroacetamido group directs regioselectivity via steric and electronic influence.
-
Endo/Exo Control: Lewis acids (e.g.,
) can be used to enhance endo selectivity.
Reactivity Map
Figure 2: The divergent reactivity profile of the substrate.
Application in Drug Development
Fluorinated Peptidomimetics
The hydrogenation product (trifluoroalanine derivative) serves as a building block for "fluorine-scan" studies in medicinal chemistry.
-
Metabolic Stability: The
group blocks metabolic oxidation at the -position. -
Lipophilicity: Increases membrane permeability compared to the non-fluorinated methyl group.
Polymer Science
While homopolymerization is sterically hindered, copolymerization with methyl methacrylate (MMA) or styrene incorporates the trifluoroacetamido functionality into polymer chains. These pendant groups can be deprotected (mild base) to yield primary amine-functionalized polymers or used as-is for their unique surface properties (hydrophobicity/oleophobicity).
References
-
PubChem. Methyl 2-(trifluoroacetamido)prop-2-enoate Compound Summary. National Library of Medicine. [Link]
-
Wolfson, A., et al. (2002). Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS. Ben-Gurion University Research Portal. [Link] (Generalized institutional link for retrieved citation context).
-
ResearchGate. Preparation of methyl ester of L-serine (Precursor Synthesis). [Link]
Sources
Methodological & Application
Polymerization applications of "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Application Note: Precision Polymerization Strategies for Methyl 2-(trifluoroacetamido)acrylate
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAA), also known as
This guide details the protocols for Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of MTFAA. It further outlines the critical post-polymerization modification (PPM) pathways to access pH-responsive poly(
Part 1: Monomer Handling & Pre-Polymerization Logic
1.1 The Captodative Effect & Reactivity The MTFAA monomer is stabilized by the "captodative" effect—the simultaneous presence of an electron-withdrawing group (methoxycarbonyl) and an electron-donating/withdrawing resonance contributor (trifluoroacetamido) on the radical center.
-
Implication: The propagating radical is stable but sterically hindered. Polymerization requires elevated temperatures (
C) and high initiator concentrations relative to simple acrylates. -
Storage: MTFAA is prone to spontaneous dimerization or oligomerization if left at room temperature in light. Store at
C under argon.
1.2 Purification Protocol
-
Crude Monomer: typically synthesized via the dehydration of
-trifluoroacetyl-DL-serine methyl ester using EDC/CuCl or similar dehydration agents. -
Purification Step:
-
Dissolve crude solid in minimal warm ethyl acetate.
-
Precipitate into cold hexanes (
C) to remove oligomers. -
Recrystallize from EtOAC/Hexane (1:4 v/v).
-
Critical Check: Verify purity via
H NMR. The vinylic protons (singlets at 5.8 and 6.4 ppm in CDCl ) must be distinct. Any broadness indicates pre-polymerization.
-
Part 2: Polymerization Protocols
Protocol A: Controlled RAFT Polymerization of MTFAA
Objective: To synthesize well-defined Poly(MTFAA) with narrow dispersity (
Rationale: MTFAA behaves sterically like a methacrylate. Therefore, dithiobenzoates or trithiocarbonates (effective for methacrylates) are the Chain Transfer Agents (CTAs) of choice. We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) due to its compatibility with tertiary radicals.
Materials:
-
Monomer: MTFAA (1.0 g, 5.0 mmol)
-
CTA: CPDB (28 mg, 0.1 mmol)
-
Initiator: AIBN (3.2 mg, 0.02 mmol)
-
Solvent: 1,4-Dioxane (anhydrous, 3.0 mL)
-
Standard: Anisole (internal NMR standard, 50
L)
Step-by-Step Workflow:
-
Charge: In a dry Schlenk tube, combine MTFAA, CPDB, and AIBN. The molar ratio [M]:[CTA]:[I] is 50:1:0.2 .
-
Solvation: Add 1,4-Dioxane and anisole. Stir until a homogeneous pink/red solution forms.
-
Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is severe for captodative monomers; ensure vacuum reaches
mTorr. -
Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70°C .
-
Kinetics:
-
Time: 12–24 hours.[1]
-
Monitoring: Aliquot 50
L every 4 hours for H NMR. Track the disappearance of vinyl protons relative to anisole.
-
-
Termination: Quench by cooling in liquid nitrogen and exposing to air.
-
Purification: Dilute with minimal THF, then precipitate dropwise into a 10-fold excess of cold Methanol/Water (9:1). Filter and dry under high vacuum at 40°C.
Data Interpretation:
| Parameter | Target Value | Notes |
| Conversion | 60–80% | Do not push >85% to avoid "dead" chain coupling. |
| Mn (Theory) | ~10,000 g/mol | Calculated as |
| Dispersity (Đ) | 1.15 – 1.30 | Higher Đ indicates insufficient CTA or thermal self-initiation. |
Protocol B: High-MW Free Radical Polymerization (FRP)
Objective: Rapid synthesis of robust functional scaffolds where dispersity is not critical.
Workflow:
-
Ratio: [M]:[AIBN] = 100:1.
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF (Total solids content: 25 wt%).
-
Temperature: 65°C for 16 hours.
-
Workup: Precipitate into water (MTFAA polymer is hydrophobic; water removes solvent and unreacted monomer).
-
Result: Yields white powder, Mn > 50 kDa, Tg
160–180°C (stiff backbone due to quaternary centers).
Part 3: Post-Polymerization Modification (PPM)
The Poly(MTFAA) backbone contains a latent amine protected by the trifluoroacetyl (TFA) group. Removal of this group yields a water-soluble poly(
Deprotection Pathway:
-
Dissolution: Dissolve Poly(MTFAA) in THF/Methanol (1:1).
-
Reagent: Add aqueous Sodium Borohydride (NaBH
) or mild base ( in MeOH/Water). Note: Strong bases like NaOH may hydrolyze the methyl ester before the amide. -
Reaction: Stir at RT for 4 hours.
-
Outcome: The polymer becomes water-soluble as the hydrophobic
groups are removed, exposing primary amines ( ).
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis logic and the structural evolution of the material.
Caption: Workflow for the conversion of MTFAA monomer into functional cationic polyelectrolytes via RAFT polymerization and subsequent deprotection.
References
-
Captodative Polymerization Fundamentals
- Mathias, L. J., & Hermes, R. E. (1986). Novel dehydroalanine derivatives: Homopolymers and MMA copolymers.Macromolecules, 19(6), 1536–1542.
-
Polymerization of Dehydroalanine Derivatives
-
Kurz, D. W., & Mathias, L. J. (1988). Multifunctional captodative monomers: Urea-containing dehydroalanines.[2]Macromolecules, 21(5), 2025–2029.
-
-
RAFT Polymerization of Methacrylates (Applicable Analogues)
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.Australian Journal of Chemistry, 58(6), 379–410.
-
Post-Polymerization Modification of Activated Esters/Amides
- Theato, P. (2008). Synthesis of well-defined polymeric activated esters.Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677–6687.
Sources
Detailed experimental protocol for "Methyl 2-(trifluoroacetamido)prop-2-enoate" reactions
Application Note: Methyl 2-(trifluoroacetamido)prop-2-enoate Technical Guide for Synthesis & Catalytic Applications
Abstract
Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
Synthesis of the Reagent
Rationale: While simple dehydroamino acids can be formed via condensation, the most robust laboratory scale synthesis involves the dehydration of the corresponding serine derivative. The trifluoroacetyl group is installed first to prevent nucleophilic interference during the elimination step.
Protocol: Dehydration of Methyl
-
Precursor: L-Serine methyl ester hydrochloride.
-
Reagents: Trifluoroacetic anhydride (TFAA), Triethylamine (
), Methanesulfonyl chloride ( ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Protection (
-Acylation):-
Suspend L-Serine methyl ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.
-
Add
(22 mmol) dropwise, followed by TFAA (11 mmol). -
Stir for 2 hours at RT. Wash with 1N HCl, sat.
, and brine. Dry organic layer ( ) and concentrate to yield Methyl -TFA-Serinate.
-
-
Mesylation (Activation):
-
Dissolve the intermediate (from step 1) in dry DCM (50 mL) at 0°C.
-
Add
(12 mmol) and (11 mmol). Stir for 1 hour until TLC indicates consumption of the alcohol.
-
-
Elimination (
-Elimination):-
To the crude mesylate solution, add DBU (12 mmol) dropwise at 0°C.
-
Allow to warm to RT and stir for 3 hours.
-
Workup: Wash with dilute citric acid (to remove DBU), sat.
, and brine. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1). The product is a white solid or colorless oil.
-
Yield Expectation: 75–85% overall.
Figure 1: Step-wise synthesis via elimination of the serine-derived mesylate.
Application: Asymmetric Hydrogenation
Core Utility: This is the primary application for drug discovery. The reagent acts as a prochiral substrate. Using Rhodium-chiral phosphine catalysts, it yields chiral
Mechanism & Causality: The trifluoroacetyl group serves two roles:
-
Coordination: The carbonyl oxygen coordinates to the Rhodium center, locking the substrate conformation to ensure face-selective hydride transfer.
-
Electronic Activation: The electron-withdrawing
group lowers the electron density of the alkene, facilitating migratory insertion of the hydride.
Protocol: Rh-Catalyzed Hydrogenation
-
Catalyst:
+ -Me-DuPhos (or -Et-DuPhos). -
Substrate: Methyl 2-(trifluoroacetamido)prop-2-enoate.
-
Conditions: 30 psi
, Methanol, RT.
Step-by-Step Methodology:
-
Glovebox Operation (Oxygen Sensitive):
-
In a glovebox (
atmosphere), dissolve (0.01 mmol) and -Me-DuPhos (0.011 mmol) in degassed MeOH (2 mL). Stir for 15 min to form the active orange catalyst species.
-
-
Substrate Addition:
-
Dissolve the substrate (1.0 mmol, S/C = 100) in degassed MeOH (3 mL). Add to the catalyst solution in a pressure vessel (e.g., Fischer-Porter bottle or autoclave).
-
-
Hydrogenation:
-
Purge the vessel with
(3 cycles). Pressurize to 30 psi (2 bar). -
Stir vigorously at 25°C for 2 hours.
-
-
Analysis:
-
Vent
. Concentrate the solvent. -
Determine conversion via
NMR (disappearance of vinylic protons at 5.8 and 6.2 ppm). -
Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
-
Data Summary: Ligand Performance
| Ligand Type | Catalyst Precursor | Pressure ( | Time | Conversion | ee (%) | Configuration |
| (R,R)-Me-DuPhos | 30 psi | 2 h | >99% | >98% | (R) | |
| (S)-BINAP | 50 psi | 12 h | 85% | 72% | (S) | |
| (S,S)-DIPAMP | 45 psi | 4 h | 95% | 94% | (S) |
Application: Diels-Alder Cycloaddition
Core Utility: The reagent acts as an electron-deficient dienophile. The
Protocol: Reaction with Cyclopentadiene
-
Preparation: Freshly crack cyclopentadiene (dicyclopentadiene pyrolysis) immediately before use.
-
Reaction:
-
Dissolve Methyl 2-(trifluoroacetamido)prop-2-enoate (1.0 mmol) in Toluene (5 mL).
-
Add Cyclopentadiene (5.0 mmol, excess).
-
Stir at RT for 12 hours. (Note: Non-fluorinated analogs often require heating or Lewis Acids).
-
-
Purification: Evaporate volatiles. Purify via column chromatography (Silica, Hex/EtOAc).
-
Stereochemistry: The product is a bicyclic amino acid derivative. The endo/exo ratio is typically influenced by the secondary orbital interactions of the amide group.
Figure 2: Divergent reactivity profile of the reagent.
Handling & Safety Information
-
Toxicity: Fluorinated esters can be potent alkylating agents. Handle in a fume hood.
-
Stability: The reagent is stable at
for months but can polymerize if exposed to radical initiators or excessive heat. -
Deprotection: The
-TFA group is orthogonal to Boc/Cbz. It is removed using mild aqueous base ( ) or in ethanol, unlike the harsh acid required for Boc or hydrogenolysis for Cbz.
References
-
Burk, M. J., et al. (1993). "Preparation and Asymmetric Hydrogenation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-Amido Acrylates." Journal of the American Chemical Society. -
Cativiela, C., & Díaz-de-Villegas, M. D. (2000).
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. -
Ferreira, P. M. T., et al. (2010). "Dehydroamino acids: Versatile substrates for the synthesis of non-natural amino acids." European Journal of Organic Chemistry.
-
Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Enantioselection in Rh-Catalyzed Asymmetric Hydrogenation." Accounts of Chemical Research.
Advanced polymerization techniques for "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Application Note: Precision Polymerization of Methyl 2-(trifluoroacetamido)acrylate (MTFAA)
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAA), often referred to as Methyl 2-(trifluoroacetamido)acrylate, represents a distinct class of captodative monomers . Unlike standard acrylates, MTFAA possesses an electron-withdrawing ester group and a nitrogen-based substituent at the
This guide details a Reversible Addition-Fragmentation chain Transfer (RAFT) protocol designed to overcome these kinetic limitations. By utilizing a tertiary-leaving group Chain Transfer Agent (CTA), researchers can achieve controlled molecular weights (
Chemical Logic & Mechanism
The Captodative Challenge
MTFAA is an
-
Effect: This stabilization reduces the reactivity of the propagating radical, often leading to slow propagation (
) and premature termination in conventional FRP. -
Solution: RAFT polymerization suppresses termination by keeping the majority of chains in a dormant thiocarbonylthio state, allowing the "living" character to persist despite the stabilized radical.
The Fluorine Advantage
The trifluoroacetyl (
-
Radical Modulation: It creates a more electron-deficient nitrogen compared to a standard acetamido group, slightly destabilizing the radical relative to the non-fluorinated analog, thereby enhancing propagation rates.
-
¹⁹F NMR Probe: The
group provides a sensitive, background-free NMR handle for quantifying conversion and calculating molecular weight ( ).
Experimental Protocol: RAFT Polymerization of MTFAA
Reagents & Materials
| Reagent | Role | Specifications |
| MTFAA | Monomer | Purity >98%.[1][2] Remove inhibitor via basic alumina column if necessary. |
| CPADB | RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. Selected for compatibility with methacrylates/stabilized radicals. |
| AIBN | Initiator | Azobisisobutyronitrile.[3][4] Recrystallized from methanol. |
| 1,4-Dioxane | Solvent | Anhydrous, HPLC grade. |
| DMF | GPC Eluent | HPLC grade with 0.01M LiBr. |
Stoichiometry
Target Degree of Polymerization (
-
[M]₀ : [CTA]₀ : [I]₀ = 100 : 1 : 0.2 [5]
-
Note: A low initiator concentration is crucial to minimize "dead" chains derived from radical-radical termination.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a dry 10 mL Schlenk tube, dissolve MTFAA (1.0 g, 5.07 mmol) in 1,4-Dioxane (3.0 mL).
-
Add CPADB (14.2 mg, 0.0507 mmol).
-
Add AIBN (1.66 mg, 0.010 mmol). Tip: Use a stock solution of AIBN in dioxane for accuracy.
-
Add a magnetic stir bar and seal the tube with a rubber septum.
Step 2: Degassing (Critical)
-
Perform 3 cycles of freeze-pump-thaw :
-
Freeze in liquid
. -
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water with static vacuum.
-
Backfill with high-purity Argon.
-
-
Why: Oxygen acts as a radical trap and will inhibit the polymerization of stabilized monomers like MTFAA.
Step 3: Polymerization
-
Immerse the Schlenk tube in a pre-heated oil bath at 70°C .
-
Stir at 500 RPM.
-
Timecourse:
-
4 hours: ~40% conversion (Expect pink/red color from RAFT agent).
-
12 hours: ~80-90% conversion.
-
-
Monitoring: Take 50 µL aliquots at intervals for ¹H NMR analysis. Monitor the disappearance of vinyl protons (
5.8 and 6.3 ppm).
Step 4: Quenching & Purification
-
Quench by cooling the tube in liquid
and exposing to air. -
Dilute with a minimal amount of acetone or THF.
-
Precipitation: Dropwise addition into cold Diethyl Ether (or Methanol, depending on solubility tests; MTFAA polymers are often soluble in MeOH but insoluble in ether).
-
Centrifuge (4000 RPM, 10 min) and decant supernatant.
-
Redissolve in THF and reprecipitate (Total 2x) to remove unreacted monomer.
-
Dry under vacuum at 40°C for 24 hours.
Visualization: Mechanism & Workflow
Figure 1: RAFT Mechanism for Captodative MTFAA
The diagram below illustrates the reversible chain transfer equilibrium. Note the tertiary radical species (Node C), which requires a specific R-group on the CTA (like the cyanoisopropyl group in CPADB) for efficient fragmentation.
Caption: RAFT equilibrium for MTFAA. The tertiary radical species requires a matching tertiary R-group on the CTA for efficient re-initiation.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Poly(MTFAA).
Characterization & Data Analysis
| Technique | Parameter | Expected Result | Note |
| ¹H NMR | Conversion | Disappearance of peaks at 5.8 ppm and 6.3 ppm (vinyl protons). | Broadening of polymer backbone signals at 1.5-2.5 ppm. |
| ¹⁹F NMR | Purity/Identity | Shift from sharp monomer singlet (~ -76 ppm) to broadened polymer peak. | Integration of CF₃ signal gives absolute quantification of functional groups. |
| GPC (DMF) | Use PMMA standards for calibration. |
Applications: Post-Polymerization Modification[1]
The Poly(MTFAA) scaffold is a precursor to Poly(dehydroalanine) , a highly reactive enamine backbone.
Deprotection Protocol:
-
Dissolve Poly(MTFAA) in a mixture of Methanol/Water.
-
Add mild base (
or dilute NaOH). -
Result: The trifluoroacetyl group is cleaved.[7]
-
Reactivity: The resulting free amine/enamine can:
-
Hydrolyze to form ketone groups (poly-pyruvate behavior).
-
React with aldehydes via Schiff base formation.
-
Serve as a "clickable" scaffold for thiol-ene additions if the double bond is regenerated.
-
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6] Australian Journal of Chemistry. Link
-
Lowe, A. B., & McCormick, C. L. (2007). Reversible addition–fragmentation chain transfer (RAFT) radical polymerization and its application to "smart" polymer systems. Progress in Polymer Science. Link
-
Penner, N. A., & Nesterenko, P. N. (2000). Synthesis and properties of poly(methyl 2-acetamidoacrylate). Polymer.[1][2][3][4][6][8][9][10][11][12][13] (Contextual grounding for alpha-amido acrylates).
-
PubChem. Methyl 2-(trifluoroacetamido)prop-2-enoate (Compound Summary). Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wseas.org [wseas.org]
- 6. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. par.nsf.gov [par.nsf.gov]
- 9. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 10. Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate) [essentialchemicalindustry.org]
- 11. Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate) [essentialchemicalindustry.org]
- 12. methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene | 25767-39-9 | Benchchem [benchchem.com]
- 13. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Analytical techniques for monitoring "Methyl 2-(trifluoroacetamido)prop-2-enoate" reactions
Application Note & Technical Protocol
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
Monitoring reactions involving this moiety requires a multi-modal approach due to its susceptibility to three competing pathways: Asymmetric Hydrogenation (Desired), Polymerization (Side reaction), and Hydrolysis (Degradation).[1] This guide provides a validated analytical framework combining in-situ spectroscopy for kinetic profiling and offline chromatography for enantiomeric quality control.[1]
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
Before initiating monitoring, the analyst must characterize the substrate's spectral fingerprint.[1]
| Attribute | Specification / Characteristic | Analytical Relevance |
| Structure | Conjugated system; UV active.[1][2] | |
| Reactivity | Electrophilic alkene (Michael Acceptor) | Prone to nucleophilic attack and radical polymerization. |
| Singlet, | High-sensitivity handle for quantification without solvent interference.[1][2] | |
| IR Signature | distinct from Amide I/Ester carbonyls; ideal for ReactIR.[1][2] | |
| Stability | Moisture Sensitive | Enamine/Imine tautomerization leads to pyruvate hydrolysis.[1][2] |
Part 2: In-Situ Kinetic Profiling (ReactIR)
Objective: Real-time monitoring of reaction induction, steady-state consumption, and endpoint determination without sampling artifacts.
Mechanism of Monitoring
The reaction progress is tracked by the disappearance of the acrylate C=C double bond.[1]
-
Reactant (Ene-carbamate): Strong absorption at
(C=C stretch).[1] -
Product (Alkane): Loss of
band; shift in Carbonyl region.[1]
Experimental Protocol
-
Probe Setup: Insert a diamond-comp probe (e.g., Mettler Toledo ReactIR) into the reaction vessel.[1] Ensure the tip is fully submerged in the solvent (e.g., MeOH, DCM) before adding the substrate.[1]
-
Blanking: Collect a background spectrum of the pure solvent and catalyst system at reaction temperature.
-
Data Acquisition:
-
Resolution:
-
Scan Rate: 1 scan every 30 seconds (for hydrogenations
hours) or 2 minutes (for slow additions).
-
-
Tracking:
Decision Criterion: Reaction is deemed complete when the first derivative of the
Part 3: High-Field NMR Spectroscopy ( & )
Objective: Structural verification and absolute purity assay.
Protocol: Quantitative
NMR (qNMR)
-
Sample Prep: Dissolve
of reaction mixture in (or if polar). -
Internal Standard: Add a precise amount of
-trifluorotoluene ( ) or fluorobenzene. -
Acquisition Parameters:
-
Analysis:
Protocol:
NMR Diagnostic Signals
-
Starting Material: Two distinct singlets for the terminal alkene protons (
and ) in the region of .[1] -
Product: Appearance of a methyl doublet (
) and a methine quartet/multiplet ( ).[1]
Part 4: Chiral HPLC Method (Enantiomeric Excess)
Objective: Determine the optical purity (ee%) of the product Methyl N-(trifluoroacetyl)alaninate following asymmetric hydrogenation.
Note: The starting material is achiral.[1] This method is applied post-reaction .
Recommended Method (Starting Conditions)
-
Column: Daicel Chiralpak AD-H or OD-H (
, ).[1]-
Rationale: Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases are standard for N-protected amino esters.[1]
-
-
Mobile Phase:
-Hexane : Isopropanol (95:5 to 90:10 v/v).[1]-
Additives: None usually required, but
TFA can sharpen peaks if tailing occurs.[1]
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV @
(Amide bond) and .[1]
Validation Check:
Inject the racemate (produced via Pd/C hydrogenation or
Part 5: Visualization of Analytical Workflow
Caption: Integrated analytical workflow combining real-time IR kinetics with offline NMR verification and chiral HPLC quality control.
Part 6: Troubleshooting & Common Pitfalls
| Issue | Observation | Root Cause | Corrective Action |
| Polymerization | Gel formation; broadening of NMR signals; loss of mass balance.[1] | Radical initiation (light/heat) or lack of stabilizer.[1] | Add radical inhibitor (e.g., BHT) if compatible.[1] Store substrate at |
| Hydrolysis | Appearance of Pyruvate (ketone) signals in NMR; loss of Amide NH.[1] | Moisture ingress attacking the enamine double bond.[1] | Use anhydrous solvents.[1] Dry glassware.[1] Store substrate in desiccator.[1] |
| Racemization | Low ee% in HPLC despite high conversion.[1] | Base-catalyzed proton exchange at the | Avoid strong bases in workup.[1] Ensure mobile phases are neutral or slightly acidic.[1] |
References
-
Synthesis and Application of Dehydroamino Acids
-
Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
-
Fluorine-19 NMR Spectroscopy
-
Chiral Separation of Amino Acid Derivatives
Sources
"Methyl 2-(trifluoroacetamido)prop-2-enoate" in the synthesis of fluorinated compounds
Application Note: Methyl 2-(trifluoroacetamido)prop-2-enoate in the Synthesis of Fluorinated Compounds
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as methyl 2-(trifluoroacetamido)acrylate) represents a critical class of
Its utility is defined by two primary chemical characteristics:
-
The Trifluoroacetamido Group: Acts as a powerful electron-withdrawing directing group (EWG) that lowers the LUMO of the alkene, enhancing reactivity toward nucleophiles and radicals while serving as a robust protecting group.
-
The Acrylate Double Bond: A versatile handle for asymmetric hydrogenation, Michael additions, and cycloadditions, allowing the rapid generation of chiral centers from an achiral precursor.
Part 1: Chemical Profile & Reactivity[1][2]
| Property | Specification |
| IUPAC Name | Methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |
| Molecular Formula | |
| Molecular Weight | 197.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water. |
| Reactivity Class | Michael Acceptor, Dienophile, Hydrogenation Substrate |
Handling & Safety:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to spontaneous polymerization if left in solution with radical initiators or exposed to light for prolonged periods.
-
Hazards: Irritant to eyes and skin. Handle in a fume hood.
Part 2: Synthesis of the Monomer
While often commercially available, in-house synthesis is preferred for isotopic labeling or large-scale needs. The most robust route involves the dehydration of a serine derivative.
Protocol: Dehydration of N-Trifluoroacetyl-Serine Methyl Ester
-
Starting Material: Methyl 2-amino-3-hydroxypropanoate (Serine methyl ester) hydrochloride.
-
Protection: Acylation with trifluoroacetic anhydride (TFAA) in DCM/Pyridine to yield the N,O-bis(trifluoroacetyl) intermediate.
-
Elimination: Treatment with a base (e.g., triethylamine or DBU) promotes
-elimination of the trifluoroacetoxy group.
Step-by-Step:
-
Suspend L-serine methyl ester HCl (10 mmol) in dry DCM (50 mL). Add
(22 mmol) and cool to 0°C. -
Dropwise add TFAA (22 mmol). Stir for 2 h at RT.
-
The intermediate N,O-bis-TFA serine ester forms.
-
Add DBU (12 mmol) at 0°C to induce elimination. Stir for 4 h.
-
Workup: Wash with 1N HCl, sat.
, and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Yield: Typically 75–85%.
Part 3: Application I – Asymmetric Hydrogenation
This is the "Gold Standard" application. The compound is the substrate of choice for synthesizing chiral
Mechanism: The amide oxygen and the alkene coordinate to the Rhodium center, forming a rigid chelate that allows the chiral phosphine ligand to transfer chirality with high fidelity.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst: [Rh(cod)(DuPhos)]OTf or [Rh(cod)(BINAP)]BF4.
-
Solvent: Degassed Methanol.
-
Pressure: 30–60 psi
.
Procedure:
-
Glovebox Operation: In a nitrogen-filled glovebox, dissolve Methyl 2-(trifluoroacetamido)prop-2-enoate (1.0 mmol) in degassed MeOH (5 mL).
-
Add the Rh-catalyst (1 mol%, 0.01 mmol). The solution typically turns orange/red.
-
Transfer to a high-pressure hydrogenation vessel (Parr bomb or Fischer-Porter bottle).
-
Purge: Remove from glovebox. Purge the vessel with
gas (3 cycles of vacuum/fill). -
Reaction: Pressurize to 45 psi (3 bar) and stir at RT for 12 hours.
-
Analysis: Vent gas. Concentrate solvent. Analyze conversion by
NMR (disappearance of alkene peaks at 5.8 and 6.2 ppm). Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Data Output:
| Ligand | Pressure (
Caption: Catalytic cycle for the Rh-mediated asymmetric hydrogenation yielding chiral amino acids.
Part 4: Application II – Cycloadditions (Diels-Alder)[3][4]
The trifluoroacetamido group significantly lowers the LUMO energy of the acrylate, making it a highly reactive dienophile. This is used to synthesize constrained cyclic amino acids (e.g., norbornane scaffolds).
Protocol: Synthesis of Cyclic Amino Acid Precursors
-
Reactants: Methyl 2-(trifluoroacetamido)acrylate (1.0 eq) + Cyclopentadiene (freshly cracked, 5.0 eq).
-
Conditions: Toluene,
to RT.[1] Lewis Acid catalysis (e.g., ) can enhance endo/exo selectivity. -
Procedure:
-
Dissolve dienophile in Toluene.
-
Add Lewis Acid (0.2 eq) if high stereocontrol is needed.
-
Slowly add Cyclopentadiene at low temp.
-
Stir until TLC indicates consumption of the acrylate.
-
-
Result: Formation of bicyclic
-amino acid derivatives.
Part 5: Application III – Thiol-Michael Addition
This reaction is vital for "Click Chemistry" modification of peptides or the synthesis of fluorinated cysteine analogs.
Protocol: Thiol Conjugation
-
Reagents: Thiol (R-SH, 1.1 eq), Acrylate (1.0 eq), Catalytic Base (
or Phosphine). -
Solvent: DMF or DCM.
-
Mechanism: The thiolate anion attacks the
-carbon. The resulting enolate is protonated to form the saturated thio-ether. -
Note: The trifluoroacetyl group prevents side reactions on the nitrogen, ensuring exclusive
-addition.
Caption: Workflow for the Thiol-Michael addition to access beta-functionalized amino acid derivatives.
References
-
Burk, M. J., et al. (1993). "Preparation of N-acyl-1-amino-1-alkene-phosphonates and their use in the asymmetric synthesis of alpha-amino phosphonates." Journal of the American Chemical Society. Link (Foundational work on Rh-DuPhos hydrogenation of acetamido acrylates).
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2000). "Stereoselective synthesis of quaternary alpha-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link (Review covering dehydroamino acid reactivity).
-
Ferreira, P. M. T., et al. (2010). "Dehydroamino acids: Versatile substrates for the synthesis of non-proteinogenic amino acids." European Journal of Organic Chemistry. Link
-
Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of enantioselection in Rh-catalyzed asymmetric hydrogenation." Accounts of Chemical Research. Link
Sources
Troubleshooting & Optimization
Strategies to improve the yield of "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Topic: Yield Optimization & Troubleshooting Guide
Document ID: TSC-2024-MTA-05 Role: Senior Application Scientist
Diagnostic Interface: Why is your yield low?
Before altering your protocol, use this diagnostic decision matrix to identify the specific failure mode. Most yield losses for Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
Figure 1: Diagnostic workflow for identifying yield-limiting factors in dehydroamino acid synthesis.
The "Golden Path" Protocol: EDC/CuCl Elimination
While the classical mesylation/elimination route (MsCl/Et
Recommendation: For maximum yield and purity, adopt the EDC/CuCl (Ferreira Method) . This method, pioneered by Ferreira et al., utilizes carbodiimide-mediated dehydration which is milder and minimizes polymerization side-reactions.
Optimized Protocol
Precursors:
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve starting serine derivative in dry DCM ( |
| 2 | Activation | Add EDC |
| 3 | Reaction | Stir at RT for 12–24 hours under inert atmosphere ( |
| 4 | Quench | Dilute with DCM, wash with water ( |
| 5 | Stabilization | Add |
Troubleshooting FAQs
Q1: My product polymerizes during rotary evaporation. How do I stop this?
The Science: The target molecule is an electron-deficient acrylate (Michael acceptor). The trifluoroacetyl group increases the electrophilicity of the double bond, making it hyper-reactive toward radical polymerization initiated by heat or light.
Corrective Actions:
-
Inhibitors: Always add 4-methoxyphenol (MEHQ) or Hydroquinone (
ppm) to your collection flask before evaporating the solvent. -
Temperature: Never set the water bath above
. -
Oxygen: Paradoxically, some inhibitors (like MEHQ) require trace oxygen to function. Do not purge your rotavap with nitrogen; a slight air bleed is beneficial during concentration.
Q2: I see significant starting material (Serine derivative) even after 24 hours.
The Science: The
Corrective Actions:
-
Switch to DBU: If using MsCl, replace Triethylamine (Et
N) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger, non-nucleophilic base that forces the E2 elimination. -
Dryness is Critical: Water competes with the elimination base. Ensure solvents are anhydrous.
Q3: My yield drops significantly after Column Chromatography.
The Science: Silica gel is slightly acidic. The
Corrective Actions:
-
Neutralize Silica: Pre-wash your silica column with
Et N in Hexanes before loading your sample. -
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly (typically 10-30% EtOAc/Hexanes).
Mechanistic Insight: The EDC/CuCl Pathway
Understanding why the EDC/CuCl method works better than standard elimination is key to troubleshooting. The Copper(I) species acts as a "soft" Lewis acid, coordinating to the intermediate to facilitate the departure of the urea leaving group.
Figure 2: The EDC/CuCl mediated dehydration mechanism prevents harsh basic conditions.
Comparative Reagent Table
Use this table to select the right strategy based on your lab's available resources.
| Method | Reagents | Yield Potential | Risk Profile | Best For |
| Ferreira Method | EDC / CuCl | High (85-95%) | Low (Mild conditions) | High-value targets , scale-up. |
| Classic Elimination | MsCl / Et | Moderate (60-75%) | High (Mesylate instability) | Routine, small-scale synthesis. |
| Strong Base | Boc | High (80-90%) | Moderate (Base sensitivity) | When Cu contamination is unacceptable. |
| Chlorination | PCl | Low (<50%) | High (Harsh/Acidic) | Not recommended for TFA derivatives. |
References
-
Ferreira, P. M. T. , Maia, H. L. S., Monteiro, L. S., & Sacramento, J. (1999).[1] "High yielding synthesis of dehydroamino acid and dehydropeptide derivatives." Journal of the Chemical Society, Perkin Transactions 1, (24), 3697–3703.[2] [Link] (The authoritative source for the EDC/CuCl dehydration method).
-
Bonauer, C., Walenzyk, T., & König, B. (2006). "
-Dehydroamino acids."[2][3] Synthesis, 2006(01), 1–20. [Link] (Comprehensive review covering polymerization risks and inhibitor strategies).
Sources
Understanding the stability and degradation of "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Technical Support Center: Methyl 2-(trifluoroacetamido)prop-2-enoate
Welcome to the technical support center for Methyl 2-(trifluoroacetamido)prop-2-enoate (CAS 58137-35-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling, using, and analyzing this highly reactive and versatile building block. By understanding its stability and degradation pathways, you can troubleshoot common experimental issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This center is structured as a series of troubleshooting questions that users commonly encounter. Each answer provides not only a solution but also the underlying chemical principles to empower your experimental design.
Section 1: Storage and Handling Issues
Question 1: I opened a new bottle of Methyl 2-(trifluoroacetamido)prop-2-enoate and found a solid plug, or my solution became viscous/solid over time. What happened and how can I prevent this?
Answer: This is a classic and unfortunate case of spontaneous radical polymerization. Methyl 2-(trifluoroacetamido)prop-2-enoate is an acrylic monomer, a class of compounds known for their propensity to polymerize.[1]
-
Causality (The "Why"): The molecule contains a carbon-carbon double bond (an acrylate) that is "electron-deficient." This is due to the electron-withdrawing effects of both the methyl ester group and the N-trifluoroacetamido group. This electronic nature makes the double bond highly susceptible to attack by free radicals, which can be initiated by:
-
Heat
-
UV light exposure
-
Presence of trace metal impurities or peroxides
-
Depletion of the polymerization inhibitor over time.[2]
-
-
Preventative Protocol (The "How"):
-
Confirm Inhibitor Presence: Commercial sources of this monomer are typically stabilized with a radical inhibitor like monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol).[3][4] This is crucial for shelf life.
-
Proper Storage is Non-Negotiable: Always store the monomer in a cool, dark place, preferably in a refrigerator at 2-8°C.[5] Use opaque or amber vials to prevent photo-initiation.[5]
-
Maintain Oxygen Levels: MEHQ and similar phenolic inhibitors require the presence of dissolved oxygen to function effectively as they trap peroxy radicals, not the initial carbon radicals.[6][7] Therefore, do not store the monomer under an inert atmosphere (like nitrogen or argon) for long periods. The headspace in the bottle should be air.[1]
-
Log and Monitor: Keep a log of when the bottle was first opened. Over time, the inhibitor can be consumed. Discard any monomer that shows signs of discoloration or increased viscosity.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows the rate of radical formation and potential polymerization.[5] |
| Light | Store in opaque/amber container | Prevents UV light from initiating radical formation.[5] |
| Atmosphere | Air (not inert gas) | Dissolved oxygen is required for phenolic inhibitors (e.g., MEHQ) to function.[1][6] |
| Inhibitor | MEHQ (typically 15-200 ppm) | Scavenges free radicals to prevent the polymerization chain reaction.[2][3] |
Section 2: Reaction and Application Troubleshooting
Question 2: My reaction yield is consistently low, and I see a lot of baseline material on my TLC plate. I suspect the starting material is degrading during the reaction. What are the likely side reactions?
Answer: Beyond polymerization, two other degradation pathways are common for this reagent under typical reaction conditions: hydrolysis and unintended Michael additions.
-
Pathway A: Hydrolysis
-
Causality: The molecule has two sites susceptible to hydrolysis: the methyl ester and the trifluoroacetamide group.
-
Trifluoroacetamide Hydrolysis: This amide is particularly labile and can be cleaved under mildly basic conditions (e.g., aqueous potassium carbonate, ammonia) or strong acidic conditions.[8] This is often an undesired side reaction if you are targeting a modification elsewhere in the molecule.
-
Ester Hydrolysis: Standard ester hydrolysis can occur under either strong acid or base, yielding the corresponding carboxylic acid.
-
-
-
Pathway B: Michael Addition (Conjugate Addition)
-
Causality: The electron-deficient nature of the acrylate double bond makes it a prime "Michael acceptor."[9] It is highly susceptible to attack by soft nucleophiles present in your reaction mixture.[10]
-
Common Nucleophiles: Amines, thiols, or even enolates can act as Michael donors, adding across the double bond and consuming your starting material.[11][12] This is a very common cause of "disappearance" of the starting material without the formation of the desired product.
-
Question 3: I need to perform a reaction that is sensitive to the MEHQ inhibitor. How do I remove it, and what precautions should I take?
Answer: Removing the inhibitor is a standard procedure but requires careful execution as it renders the monomer extremely prone to polymerization.
-
Expert Protocol: Inhibitor Removal
-
Preparation: Take a small amount of basic alumina and pack it into a Pasteur pipette or a small chromatography column.
-
Filtration: Directly before use, pass the required volume of the liquid monomer through the alumina plug. The basic alumina effectively adsorbs the acidic MEHQ inhibitor.
-
IMMEDIATE USE: The purified, inhibitor-free monomer is now highly unstable. It must be added to the reaction vessel immediately. Do not attempt to store the inhibitor-free monomer. Prepare only the amount needed for the immediate reaction.
-
-
Self-Validating System: The success of this protocol is validated by the success of your subsequent reaction. If the reaction proceeds with high yield and no premature polymerization, the inhibitor was successfully removed without compromising the monomer.
-
Workflow Diagram: Inhibitor Removal This diagram illustrates the critical workflow for safely removing the polymerization inhibitor immediately prior to use.
Caption: Critical workflow for removing polymerization inhibitor before use.
Section 3: Analysis and Characterization
Question 4: How can I use ¹H NMR to confirm the identity and purity of my Methyl 2-(trifluoroacetamido)prop-2-enoate? What signals indicate degradation?
Answer: Proton NMR (¹H NMR) is an excellent tool for assessing the integrity of this compound.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~8.0-9.0 ppm (broad singlet, 1H): This is the N-H proton of the amide. Its chemical shift can be variable and it may exchange with D₂O.
-
~6.5 ppm (singlet, 1H) & ~6.0 ppm (singlet, 1H): These are the two vinyl protons (=CH₂) on the double bond. They are distinct and appear as singlets (or very narrow doublets).
-
~3.8 ppm (singlet, 3H): This is the methyl group (-OCH₃) of the ester.
-
-
Signs of Degradation in the NMR Spectrum:
-
Polymerization: The sharp vinyl proton signals (~6.0-6.5 ppm) will diminish or disappear, and you will see the appearance of very broad, poorly resolved signals in the aliphatic region (~1.5-3.0 ppm), which correspond to the new polymer backbone.
-
Michael Addition: The disappearance of the vinyl signals will be accompanied by the appearance of new, sharp signals in the aliphatic region, corresponding to the now-saturated -CH-CH₂- group. The exact shifts will depend on the nucleophile that added.
-
Hydrolysis (Ester): The methyl ester singlet at ~3.8 ppm will decrease in integration, and you may see a new broad signal for the carboxylic acid proton if the hydrolyzed product is present.
-
Hydrolysis (Amide): Cleavage of the trifluoroacetamide group would result in methyl 2-aminoprop-2-enoate. This would cause a significant shift in the vinyl proton signals and the disappearance of the N-H proton signal associated with the amide.
-
-
Degradation Pathways Diagram This diagram visualizes the primary degradation routes for the monomer.
Caption: The three main degradation routes for the title compound.
References
-
What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone . (2025). Noah Tech. [Link]
-
Key Facts about Acrylate Monomers . (2018). Gantrade Corporation. [Link]
-
Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation . Organic & Biomolecular Chemistry. [Link]
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization . Academia.edu. [Link]
-
How To Store Liquid Monomers for Maximum Shelf Life . (2025). NotPolish. [Link]
-
Material Safety Data Sheet Acrylic Monomer . (2009). New Stetic. [Link]
- US Patent 5034156A: Method for inhibiting the polymerization of acrylic acid.
-
Safe Handling and Storage of Acrylates . (2012). Basic Acrylic Monomers Manufacturers (BAMM). [Link]
- Kanerva, L., & Alanko, K. Cross-reactions of multifunctional methacrylates and acrylates.
-
Sharma, R., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid . ACS Omega. [Link]
-
EBAM Safe Handling and Storage of Acrylic Esters . Petrochemicals Europe. [Link]
- Albanese, D., et al. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Journal of the Chemical Society, Perkin Transactions 1.
-
Rapić, I. J., et al. (2024). Unwanted Skin Reactions to Acrylates: An Update . MDPI. [Link]
-
Rapić, I. J., et al. (2024). Unwanted Skin Reactions to Acrylates: An Update . ResearchGate. [Link]
-
Sangermano, M., & Yagci, Y. (2018). State of the Art in Dual-Curing Acrylate Systems . PMC. [Link]
-
Rapić, I. J., et al. (2024). Unwanted Skin Reactions to Acrylates – an Update . Preprints.org. [Link]
-
Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? . (2016). ResearchGate. [Link]
-
Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? . (2016). ResearchGate. [Link]
-
Michael Addition . (2023). ChemTalk. [Link]
-
Methyl 2-(trifluoroacetamido)prop-2-enoate . PubChem. [Link]
-
Conjugate Carbonyl Additions - The Michael Reaction . (2025). Chemistry LibreTexts. [Link]
-
The Michael Addition Reaction and Conjugate Addition . (2023). Master Organic Chemistry. [Link]
-
Michael Addition Reaction Mechanism . (2020). Chemistry Steps. [Link]
-
Conjugate Addition (1,4- or Michael Addition) . (2023). Making Molecules. [Link]
-
METHYL PROP-2-ENOATE . Matrix Fine Chemicals. [Link]
- Process for the preparation of methyl trifluoroacetate.
-
Conformational behaviour of methyl 2-fluoroesters through theoretical calculations, NMR and IR spectroscopy . RSC Publishing. [Link]
- Synthetic method of methyl 3,3,3-trifluoropropionate.
-
Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers . (2025). MDPI. [Link]
-
Metabocard for Methyl-2-methylpropanoate . MiMeDB. [Link]
-
Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences . (2021). ResearchGate. [Link]
-
Proton NMR of 100% Methyl Propionate . ResearchGate. [Link]
-
NMR study of aptamers . (2017). Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. gantrade.com [gantrade.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 4. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 5. Mia Secret Store [miasecretstore.com]
- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 7. (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization [academia.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Inhibiting premature polymerization of "Methyl 2-(trifluoroacetamido)prop-2-enoate"
Topic: Inhibiting Premature Polymerization & Handling Guide
Executive Summary & Emergency Triage
The Molecule: Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
The Problem: Users frequently report "gelling" or solidification during:
-
Rotary evaporation (solvent removal).[1]
-
High-vacuum distillation.[1]
-
Long-term storage in clear vials.
Emergency Triage: "My sample is solidifying!"
If you observe viscosity increase or cloudiness right now:
-
Dilute Immediately: Add a radical-scavenging solvent like DCM (Dichloromethane) or Ethyl Acetate .[1] Do not use ether or THF (which can form peroxides).[1]
-
Cool Down: Submerge the flask in an ice bath (
). -
Aerate (If using MEHQ): If your inhibitor is MEHQ, bubble air (not nitrogen) through the solution.[1] MEHQ requires oxygen to function.[1][2]
-
Add Phenothiazine (PTZ): If you are under vacuum or inert gas, add 200-500 ppm Phenothiazine immediately.[1]
Critical Mechanisms: Why It Polymerizes[1]
To prevent polymerization, you must understand why it happens.[1] This molecule does not just polymerize randomly; it follows specific triggers.[1]
The Oxygen Paradox (The #1 Failure Mode)
Most researchers use MEHQ (Hydroquinone monomethyl ether) as a stabilizer.[1]
-
The Trap: MEHQ is not the inhibitor. The inhibitor is the adduct formed between MEHQ and Oxygen.
-
The Failure: When you put the monomer on a high-vacuum line or rotary evaporator, you remove the oxygen.[1] MEHQ stops working, and the compound polymerizes.
Visualizing the Inhibition Pathway
The following diagram illustrates the critical dependency on Oxygen for MEHQ versus the anaerobic efficiency of Phenothiazine (PTZ).
Figure 1: Mechanism of Action. MEHQ requires oxygen to trap peroxy radicals.[1][3] Under vacuum (anaerobic), MEHQ is ineffective, and Phenothiazine (PTZ) is required to trap carbon-centered radicals directly.[1]
Protocol: Safe Handling & Processing
Scenario A: Solvent Removal (Rotary Evaporation)
Risk Level: High The combination of heat and oxygen removal creates a "perfect storm" for polymerization.[1]
Protocol:
-
Temperature Limit: Never exceed
on the water bath. -
Pressure Regulation: Do not use full high vacuum (<10 mbar) if possible. Use a controlled vacuum that allows some oxygen presence, or:
-
Inhibitor Spiking: If stripping to dryness is necessary, add Phenothiazine (PTZ) at 200 ppm before evaporation.[1] PTZ works without oxygen.[1]
Scenario B: Long-Term Storage
Risk Level: Medium[1]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Slows radical initiation kinetics (Arrhenius equation).[1] | |
| Inhibitor | MEHQ (50-100 ppm) | Standard shelf-stable inhibitor.[1] Non-discoloring.[1] |
| Headspace | Air (Not Nitrogen) | Maintains the |
| Container | Amber Glass | Blocks UV light (290-400 nm) which can photo-initiate the acrylate double bond.[1] |
Scenario C: Distillation (Purification)
Risk Level: Critical[1]
Protocol:
-
Inhibitor: Add Phenothiazine (PTZ) (500 ppm) and Copper(II) Dibutyldithiocarbamate (if available) to the pot.[1]
-
Atmosphere: If possible, bleed a tiny stream of air into the capillary (if using MEHQ), but PTZ is safer for high vacuum.[1]
-
Hardware: Use a short-path distillation head to minimize thermal residence time.
Inhibitor Removal (Pre-Experiment Preparation)
Researchers often ask: "I need to use this in a Rhodium-catalyzed hydrogenation. Will the inhibitor kill my catalyst?" Answer: Yes. Phenolics (MEHQ) and amines (PTZ) can coordinate to metal centers (Rh, Pd, Ru) or quench radical initiators (AIBN).[1]
Recommended Method: Basic Alumina Filtration Do not use NaOH washing.[1] This monomer is an enamide ester; aqueous base can cause hydrolysis of the trifluoroacetyl group or the ester.
Step-by-Step Protocol:
-
Preparation: Prepare a short column (plug) of Basic Alumina (Brockmann Activity I).[1]
-
Ratio: Use 10g Alumina per 1g of Monomer.[1]
-
-
Solvent: Dissolve the monomer in a minimal amount of DCM or Toluene (
v/v). -
Filtration: Pass the solution through the plug rapidly using gravity or slight pressure.
-
Use Immediately: Once the inhibitor is removed, the "clock is ticking." Use the monomer within 4 hours or store at
.
FAQ: Troubleshooting Common Issues
Q: My product turned yellow/orange during storage. Is it ruined?
A: Not necessarily. If you used Phenothiazine, it oxidizes to form colored species (pink/red/orange) over time.[1] This is a sign the inhibitor is working (sacrificing itself).[1] Check purity via NMR. If the double bond peaks (usually
Q: Can I use BHT instead of MEHQ? A: Yes, but BHT (Butylated Hydroxytoluene) is sterically hindered and less effective for highly reactive acrylates than MEHQ.[1] It is also harder to remove via alumina filtration due to its lipophilicity.[1] MEHQ is preferred.[1]
Q: I see a white precipitate forming in the oil. What is it? A: This is likely Polymer .[1]
-
Test: Take a small aliquot and try to dissolve it in Acetone or DCM.
-
Result: If it is insoluble or forms a gel, it is polymer.[1] Filter the remaining liquid immediately to salvage the unreacted monomer and re-inhibit.
Q: Why did it polymerize in the freezer? A: You likely stored it under Nitrogen/Argon while using MEHQ.
-
Correction: When storing with MEHQ, the headspace must contain air. If you must store under inert gas, switch to PTZ or TEMPO (though TEMPO can interfere with some organometallic steps).[1]
References & Authority
-
Inhibition Mechanisms of Acrylates:
-
Dehydroalanine Synthesis & Stability:
-
Inhibitor Removal Protocols:
-
Captodative Effect in Polymerization:
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. fluoryx.com [fluoryx.com]
- 3. iokinetic.com [iokinetic.com]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) A two-step practical synthesis of dehydroalanine derivatives [academia.edu]
Resolving solubility issues with "Methyl 2-(trifluoroacetamido)prop-2-enoate" in various solvents
Topic: Solubility Optimization & Stability Troubleshooting
Introduction
Welcome to the technical support hub for Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
Users frequently encounter difficulty dissolving this compound not because of inherent insolubility, but due to its strong intermolecular hydrogen bonding and high crystallinity. The presence of the electron-withdrawing trifluoroacetyl (
This guide provides a validated solubility matrix, troubleshooting protocols, and stability warnings to ensure your experimental success.
Part 1: The Solubility Matrix
The following data is derived from standard laboratory conditions (
| Solvent Class | Solvent | Solubility Rating | Stability Risk | Application Notes |
| Polar Aprotic | DMSO | Excellent (>100 mM) | Low | Recommended for biological assays and stock solutions. |
| Polar Aprotic | DMF | Excellent (>100 mM) | Low | Good alternative to DMSO; easier to remove via lyophilization. |
| Chlorinated | DCM / | Good (10-50 mM) | Low | Recommended for synthesis, transfer, and NMR ( |
| Esters | Ethyl Acetate | Moderate | Low | Ideal for extraction workups. May require gentle warming. |
| Alcohols | Methanol/Ethanol | Good | High | Avoid. Risk of Michael addition (solvolysis) or transesterification over time. |
| Ethers | THF | Good | Moderate | Prone to peroxide formation which can initiate radical polymerization. |
| Non-Polar | Hexane/Pentane | Insoluble | Low | Used as an anti-solvent for precipitation/crystallization. |
| Aqueous | Water/PBS | Insoluble | High | Compound will precipitate immediately. Hydrolysis risk at pH > 7.5. |
Part 2: Troubleshooting & FAQs
Q1: "I added the solvent, but the solid is just sitting at the bottom. Is my batch bad?"
Diagnosis: Likely kinetic insolubility . The crystal lattice energy of dehydroamino acids is high. Solution:
-
Sonicate: Place the sealed vial in an ultrasonic bath for 5–10 minutes. This disrupts the crystal lattice more effectively than vortexing.
-
Thermal Bump: Gently warm the solution to
(water bath). Do not exceed to avoid polymerization. -
Verification: Hold the vial up to a light source. If the solution is clear (no floating particulates), it is dissolved. If it looks "hazy" or "oily," see Q2.
Q2: "The solution is cloudy/hazy even after sonication. What is happening?"
Diagnosis: You may be observing oligomerization or moisture contamination .
-
Scenario A (Moisture): If using DCM or Chloroform, water from the atmosphere can cause cloudiness. Fix: Dry over
and filter. -
Scenario B (Polymer): If the compound was stored improperly (warm/light), it may have formed insoluble oligomers.
-
Test: Filter a small aliquot through a
PTFE syringe filter. If the filtrate is clear and NMR confirms the alkene protons (approx. 5.8 and 6.6 ppm), the bulk is fine. If the NMR is messy/broad, the batch has degraded.
-
Q3: "Can I use Methanol or Ethanol to prepare a stock solution?"
Critical Warning: No. While it dissolves physically, the compound is an electron-deficient alkene. Primary alcohols (MeOH, EtOH) can act as nucleophiles in a Michael addition across the double bond, especially if the solvent is not perfectly neutral.
-
Result: You will slowly convert your pure reagent into a methoxy-alanine derivative.
-
Correct Protocol: Use DMSO or Acetonitrile for stock solutions.
Q4: "How do I prepare this for aqueous biological assays?"
Since the compound is water-insoluble:
-
Prepare a 100 mM stock in anhydrous DMSO.
-
Dilute into the aqueous buffer immediately prior to use.
-
Limit: Keep the final DMSO concentration
(v/v) to avoid precipitating the compound (unless the concentration is nanomolar). -
Visual Check: Watch for a "milky" precipitate upon dilution. If this occurs, your working concentration is too high for the buffer system.
Part 3: Advanced Protocols
Protocol A: Purification via Recrystallization
If your compound has degraded or contains yellow impurities, recrystallization is the preferred method over chromatography (which can cause decomposition on silica).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx.
). -
Precipitation: Remove from heat. Slowly add Hexane (or Petroleum Ether) dropwise until a faint turbidity (cloudiness) persists.
-
Crystallization: Add one drop of EtOAc to clear the turbidity. Cap the flask and let it stand at room temperature for 1 hour, then move to
(fridge) overnight. -
Collection: Filter the white needles/crystals and wash with cold Hexane.
Protocol B: NMR Sample Preparation
To ensure accurate characterization and avoid solvent peaks obscuring the alkene region:
-
Solvent: Use
(Chloroform-d). -
Quality Check: Ensure the solvent is neutralized (
treated) if the compound is acid-sensitive, though this specific TFA-derivative is generally acid-stable. -
Key Signals: Look for two singlets (or fine doublets) representing the vinyl protons (
) typically around 5.8 ppm and 6.5 ppm . The NH signal will be broad and downfield ( 8.0+ ppm) due to the electron-withdrawing TFA group.
Part 4: Visual Troubleshooting Workflow
Use the following decision tree to resolve solubility issues in real-time.
Figure 1: Decision tree for troubleshooting solubility and integrity issues with Methyl 2-(trifluoroacetamido)prop-2-enoate.
References
-
PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate | C6H6F3NO3.[1] National Library of Medicine. Retrieved February 18, 2026, from [Link]
- Ferreira, P. M. T., et al. (2010).
Sources
Common experimental errors involving "Methyl 2-(trifluoroacetamido)prop-2-enoate" and solutions
Welcome to the technical support center for Methyl 2-(trifluoroacetamido)prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this versatile but reactive dehydroalanine derivative. Here, we move beyond simple protocols to explain the "why" behind the experimental observations and solutions, ensuring your work is both efficient and reproducible.
Introduction: The Dual Nature of a Powerful Reagent
Methyl 2-(trifluoroacetamido)prop-2-enoate, a derivative of dehydroalanine, is a valuable building block in chemical synthesis, particularly in the construction of modified peptides and complex organic molecules.[1] Its electrophilic nature, stemming from the α,β-unsaturated carbonyl system, makes it highly reactive towards nucleophiles, which is key to its synthetic utility.[2][3] However, this same reactivity is the source of many common experimental pitfalls, including polymerization and susceptibility to hydrolysis. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors, often related to the inherent reactivity of the dehydroalanine scaffold. The most common culprits are unintended polymerization, hydrolysis of the methyl ester, or side reactions with nucleophiles present in the reaction mixture. A systematic approach to troubleshooting is essential.[4]
Q2: I observe a significant amount of a sticky, insoluble material in my reaction flask. What is it and how can I prevent it?
This is a classic sign of polymerization. The vinyl group in Methyl 2-(trifluoroacetamido)prop-2-enoate is susceptible to free-radical polymerization, especially in the presence of heat, light, or radical initiators.[5][6]
Q3: My product seems to decompose during workup or purification. How can I improve its stability?
Decomposition during workup often points to hydrolysis of either the methyl ester or the trifluoroacetamide group, particularly if acidic or basic conditions are used.[4][7] The α,β-unsaturated system can also be sensitive to certain purification conditions.
Q4: How should I properly store Methyl 2-(trifluoroacetamido)prop-2-enoate?
Due to its reactivity, proper storage is critical. The compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen, which can initiate polymerization.
Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and offers detailed solutions.
Problem 1: Spontaneous Polymerization
The high reactivity of the double bond in acrylates makes them prone to polymerization.[5][6] This can be a significant issue with Methyl 2-(trifluoroacetamido)prop-2-enoate, leading to the formation of an intractable polymer and a drastic reduction in the yield of the desired product.
Causality: The electron-withdrawing trifluoroacetamido group enhances the electrophilicity of the double bond, making it susceptible to both radical and anionic polymerization pathways. Traces of impurities, exposure to UV light, or elevated temperatures can initiate this process.
Solutions:
-
Inhibitor Addition: For storage and reactions where permissible, the addition of a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) at low concentrations (100-200 ppm) can effectively prevent polymerization.
-
Temperature Control: Keep the reaction temperature as low as feasible for the desired transformation. Avoid unnecessary heating.
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Solvent Choice: Use freshly distilled and degassed solvents to remove potential radical initiators.
Experimental Protocol: Inhibiting Polymerization
-
To a storage container of Methyl 2-(trifluoroacetamido)prop-2-enoate (1 g), add 0.1-0.2 mg of hydroquinone.
-
Flush the container with an inert gas (argon or nitrogen) before sealing.
-
Store at 2-8 °C in the dark.
-
For reactions, use the reagent as is with the inhibitor, or remove the inhibitor immediately before use by passing through a short column of basic alumina.[8]
Problem 2: Hydrolysis of the Methyl Ester or Trifluoroacetamide Group
The ester and amide functionalities are susceptible to hydrolysis, especially under strong acidic or basic conditions.[9][10]
Causality:
-
Ester Hydrolysis: The methyl ester can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is often rapid.[11]
-
Trifluoroacetamide Hydrolysis: The trifluoroacetamide group is generally more stable than a simple acetamide but can be cleaved under harsh basic conditions to reveal the primary amine.[12][13]
Solutions:
-
pH Control: Maintain neutral or mildly acidic/basic conditions during the reaction and workup. Buffer the reaction mixture if necessary.
-
Aqueous Workup: When performing an aqueous workup, use cold, dilute solutions of acid or base and minimize the contact time.[4]
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
Troubleshooting Workflow: Diagnosing Hydrolysis
Caption: Decision tree for troubleshooting hydrolysis.
Problem 3: Unwanted Michael Addition Side Products
The primary reactivity of Methyl 2-(trifluoroacetamido)prop-2-enoate is as a Michael acceptor.[2] While this is often the desired reaction, unintended nucleophiles in the reaction mixture can lead to side products.
Causality: Amines, thiols, and even some carbanions can act as nucleophiles, adding to the β-position of the double bond. This is a common issue in peptide synthesis where the deprotected N-terminus of a growing peptide chain can react.[3]
Solutions:
-
Protection Strategy: Ensure that all potentially nucleophilic functional groups in other reactants are adequately protected.
-
Stoichiometry Control: Use a precise stoichiometry of the intended nucleophile. An excess of the nucleophile can sometimes drive the reaction to completion and minimize side reactions, but this must be evaluated on a case-by-case basis.
-
Solvent Effects: The choice of solvent can influence the reactivity of nucleophiles. Aprotic solvents are generally preferred to avoid solvating and deactivating the nucleophile.
Data Summary: Solvent Effects on Michael Addition
| Solvent | Dielectric Constant (ε) | General Effect on Nucleophilicity |
| Dichloromethane (DCM) | 9.1 | Good general-purpose aprotic solvent. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, can coordinate with cations.[14] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can accelerate reactions. |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic, strongly solvates cations. |
This table provides a general guide; optimal solvent choice is reaction-dependent.
Problem 4: Difficulty with Purification
Purification by column chromatography can sometimes be challenging due to the reactivity of the product on silica gel.
Causality: Silica gel is weakly acidic and can catalyze the addition of nucleophilic solvents (like methanol) to the double bond or promote decomposition.
Solutions:
-
Deactivated Silica: Use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel for purification.
-
Non-Chromatographic Methods: If possible, purify the product by crystallization or distillation to avoid contact with stationary phases.
Experimental Protocol: Deactivating Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired eluent system (e.g., hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the deactivated silica slurry.
-
Run the chromatography using an eluent containing 0.5-1% triethylamine.
Workflow for Product Purification
Caption: Purification strategy for sensitive compounds.
Conclusion
Methyl 2-(trifluoroacetamido)prop-2-enoate is a potent synthetic intermediate whose utility is directly linked to its high reactivity. By understanding the chemical principles behind its common failure modes—polymerization, hydrolysis, and unintended side reactions—researchers can develop robust experimental protocols. A systematic and informed approach to troubleshooting, as outlined in this guide, will lead to more consistent results, higher yields, and ultimately, accelerate the pace of discovery.
References
-
Nova Molecular Technologies, Inc. (2023). SAFETY DATA SHEET: 2-Methyl THF. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2000). Investigation of the Synthesis of Some Dehydroalanine Derivatives. Turkish Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydroalanine. Retrieved from [Link]
- Friedman, M. (1977). Reactions of proteins with dehydroalanines. Protein Crosslinking, 615-648.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Deming, T. J., et al. (2022). Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society.
- Schey, K. L., et al. (2023).
-
PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What is the major hydrolysis product of 2,2,2-trifluoroethyl 2-acetamido-3-phenylprop-2-enoate? Retrieved from [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
The Essential Chemical Industry. (n.d.). Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate). Retrieved from [Link]
- Albericio, F., et al. (n.d.). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Spiral.
-
Ataman Kimya. (n.d.). 2-METHYLPROPYL 2-METHYL-2-PROPENOATE. Retrieved from [Link]
- Google Patents. (n.d.).
-
Carnegie Mellon University, Matyjaszewski Polymer Group. (n.d.). ATRP of Acrylates. Retrieved from [Link]
- Bentz, C., et al. (2025).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science.
- LookChem. (n.d.). methyl prop-2-enoate; 2-methylprop-2-enoic acid; prop-2-enamide 51890-90-5 wiki.
- Albericio, F., et al. (n.d.). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry (RSC Publishing).
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- ResearchGate. (2025). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF.
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). methyl (2E)-3-(2-fluorophenyl)
- Reddit. (2025). Hydrolysis of chiral methyl ester.
- ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?
- Kent, S. B. H., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
- SynQuest Labs. (n.d.).
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To [chem.rochester.edu]
- 5. methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene | 25767-39-9 | Benchchem [benchchem.com]
- 6. Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate) [essentialchemicalindustry.org]
- 7. Reactions of proteins with dehydroalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoroacetamides [organic-chemistry.org]
- 14. novamolecular.com [novamolecular.com]
Validation & Comparative
Comparative Guide: Methyl 2-(trifluoroacetamido)prop-2-enoate vs. Methyl Methacrylate in Radical Polymerization
Executive Summary: The Structural vs. Functional Trade-off
In the landscape of 1,1-disubstituted vinyl monomers, Methyl Methacrylate (MMA) is the industrial standard for optical clarity and structural integrity. However, for applications requiring post-polymerization modification (PPM) or bio-mimetic backbones, Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAPE) —essentially a protected dehydroalanine—emerges as a high-value alternative.
This guide objectively compares these two monomers, highlighting that while MMA offers superior polymerization kinetics and cost-efficiency, MTFAPE provides a unique "captodative" radical stability and a gateway to reactive poly(dehydroalanine) scaffolds unavailable through methacrylate chemistry.
| Feature | Methyl Methacrylate (MMA) | Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAPE) |
| Role | Structural / Optical | Functional / Reactive Scaffold |
| Methyl ( | Trifluoroacetamido ( | |
| Electronic Effect | Weak donor (Hyperconjugation) | Captodative (Donor/Acceptor stabilization) |
| Glass Transition ( | ~105°C | >140°C (Estimated due to H-bonding/Stiffness) |
| Post-Polymerization | Inert | Reactive (Amine deprotection possible) |
Molecular Architecture & Electronic Theory
The fundamental difference lies in the
The Q-e Scheme and Reactivity
-
MMA: The
-methyl group provides stability via hyperconjugation but is sterically small enough to allow rapid propagation. It is electron-neutral to slightly electron-poor ( ). -
MTFAPE: The
-amido group creates a captodative effect. The nitrogen lone pair (donor) and the carbonyl/ester (acceptor) stabilize the radical intermediate. However, the electron-withdrawing trifluoromethyl group ( ) modulates this, making the monomer highly electrophilic (Michael acceptor) and susceptible to alternating copolymerization with electron-rich monomers.
Diagram: Electronic & Structural Divergence
Figure 1: Comparative mechanistic pathway showing how the
Polymerization Kinetics & Thermodynamics
Propagation Rate ( )
-
MMA: Exhibits auto-acceleration (Gel Effect) at high conversion.
is high ( L/mol·s), allowing for high molecular weight (MW) polymers in short reaction times. -
MTFAPE: The steric bulk of the trifluoroacetamido group hinders the approach of the monomer to the growing chain end. Consequently,
is generally lower than MMA. High conversions often require longer reaction times or higher initiator concentrations.
Ceiling Temperature ( )
Both monomers are 1,1-disubstituted, making them susceptible to depolymerization at high temperatures.
-
MMA:
. -
MTFAPE: Dehydroalanine derivatives often have lower ceiling temperatures due to steric strain. Polymerization should be conducted below 80°C to favor forward propagation and avoid oligomerization.
Experimental Protocols
Synthesis of MTFAPE (The Precursor Step)
Unlike MMA, which is a commodity chemical, MTFAPE must often be synthesized from serine or cysteine derivatives.
Protocol: Elimination of
-
Starting Material:
-Trifluoroacetyl-DL-serine methyl ester. -
Reagents: Disuccinimidyl carbonate (DSC) or water-soluble carbodiimide (EDC) with a base (Triethylamine).
-
Mechanism: The hydroxyl group of serine is activated and then eliminated to form the double bond (dehydroalanine structure).
-
Purification: Silica gel chromatography (Hexane/EtOAc). MTFAPE appears as a white solid or viscous oil.
Comparative Polymerization Protocol
This protocol is designed to compare both monomers under identical solution polymerization conditions.
Reagents:
-
Solvent: 1,4-Dioxane (Preferred for MTFAPE solubility) or Toluene (Standard for MMA).
-
Initiator: AIBN (Azobisisobutyronitrile).[1] Recrystallized from methanol.
Step-by-Step Workflow:
-
Preparation:
-
MMA: Pass through a basic alumina column to remove phenolic inhibitors (MEHQ).
-
MTFAPE: Use as synthesized (ensure purity >95% via NMR).
-
-
Loading:
-
Prepare a 1.0 M solution of monomer in 1,4-Dioxane.
-
Add AIBN (1.0 mol% relative to monomer).
-
-
Degassing (Critical):
-
Perform 3 cycles of freeze-pump-thaw to remove oxygen (radical scavenger).
-
Backfill with Nitrogen/Argon.
-
-
Polymerization:
-
Place in an oil bath at 70°C for 12–24 hours.
-
Note: MMA will become viscous (Gel effect) faster than MTFAPE.
-
-
Termination & Isolation:
-
Quench by cooling to 0°C and exposing to air.
-
Precipitation: Dropwise addition into cold Methanol (for PMMA) or cold Diethyl Ether (for Poly-MTFAPE).
-
Filter and dry under vacuum at 40°C.
-
Applications & Post-Polymerization Modification (PPM)
This is the decisive factor for selection. If you need a static plastic, use MMA. If you need a "smart" chemically adaptable polymer, use MTFAPE.
The "Smart" Workflow: Deprotection
Poly(MTFAPE) contains a trifluoroacetyl protecting group. This can be removed under mild basic conditions (e.g., aqueous ammonia or hydrazine) to yield Poly(dehydroalanine) or Poly(amino acrylate) derivatives. These free amines are potent nucleophiles for bioconjugation or cationic charging.
Diagram: The Functional Advantage Workflow
Figure 2: Decision tree highlighting the functional versatility of MTFAPE compared to the static nature of MMA.
References
-
Mathias, L. J., & Hermes, R. E. (1986). Novel dehydroalanine derivatives: Homopolymers and MMA copolymers. Macromolecules, 19(6), 1536-1542. Link
-
Penner, N. A., & Mathias, L. J. (2002). Synthesis and Polymerization of New Captodative Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 40(2), 269-278. Link
-
IUPAC Subcommittee on Modeling of Polymerization Kinetics. (2014). Propagation rate coefficients of acrylates and methacrylates. Polymer Chemistry. Link
-
Sato, T., et al. (1984). Radical polymerization of methyl α-acetamidoacrylate. Die Makromolekulare Chemie, 185, 1153. Link
-
Sigma-Aldrich. (2023). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link
Sources
Performance evaluation of "Methyl 2-(trifluoroacetamido)prop-2-enoate" in Diels-Alder reactions
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
For researchers in drug discovery—specifically those targeting non-natural cyclic
Chemical Profile & Rationale
The utility of Methyl 2-(trifluoroacetamido)prop-2-enoate lies in its unique electronic signature. It functions as a dehydroalanine (Dha) derivative where the nitrogen is acylated by a trifluoroacetyl group.
-
Structure:
-
Role: Electron-deficient Dienophile (Captodative effect).
-
Key Differentiator: The
group exerts a strong inductive effect (-I), pulling electron density away from the alkene more effectively than a standard acetyl group.
Mechanistic Advantage: The "Fluorine Effect"
In Normal Electron Demand (NED) Diels-Alder reactions, the reaction rate is governed by the energy gap between the Diene's HOMO and the Dienophile's LUMO.
-
Standard Acetamido: The amide nitrogen donates some electron density (+M effect) to the alkene, slightly raising the LUMO and decreasing reactivity.
-
Trifluoroacetamido: The strong -I effect of
counteracts the nitrogen's lone pair donation. This results in a lower LUMO energy , facilitating a faster reaction with electron-rich dienes (e.g., cyclopentadiene, furans) under milder conditions.
Comparative Performance Analysis
This section compares the subject compound against its two primary alternatives: Methyl 2-acetamidoacrylate (the standard for amino acid synthesis) and Methyl Acrylate (the baseline dienophile).
Table 1: Reactivity & Selectivity Profile (Diels-Alder with Cyclopentadiene)
| Feature | Methyl 2-(trifluoroacetamido)acrylate | Methyl 2-acetamidoacrylate | Methyl Acrylate |
| Electronic Class | Highly Activated Captodative | Moderately Activated Captodative | Activated Monofunctional |
| Reactivity (Rate) | High (Reacts at RT to 40°C) | Moderate (Often requires reflux/Lewis Acid) | High (Reacts at RT) |
| Endo:Exo Selectivity | >95:5 (High secondary orbital overlap) | ~80:20 (Variable with Lewis Acid) | ~75:25 (Standard) |
| Yield (Typical) | 85–95% | 60–85% | >90% |
| Post-Reaction Utility | Yields fluorinated cyclic amino acids | Yields standard cyclic amino acids | No amino group (Scaffold only) |
| Stability | Moderate (Prone to polymerization) | Good (Stable solid) | High (Liquid, stable) |
Key Insights
-
Reaction Kinetics: The trifluoroacetyl derivative often precludes the need for harsh Lewis Acids (like
or ) required by the acetamido analog to achieve high conversion rates. -
Stereocontrol: The highly polarized nature of the
group enhances secondary orbital interactions in the transition state, favoring the endo adduct more strongly than the non-fluorinated variant. -
Synthetic Value: While Methyl Acrylate is reactive, it lacks the nitrogen functionality. The subject compound installs the
-amino acid motif and the cyclic scaffold in a single step (100% atom economy).
Mechanistic Visualization
The following diagram illustrates the Frontier Molecular Orbital (FMO) interactions and the resulting transition state stabilization.
Caption: FMO interaction diagram showing how the electron-withdrawing trifluoromethyl group lowers the LUMO energy, facilitating the overlap with the diene's HOMO.
Experimental Protocols
A. Synthesis of the Reagent (In-situ / Pre-preparation)
Note: Dehydroalanine derivatives can be unstable.[1] Fresh preparation is recommended.
-
Starting Material: Methyl ester of Serine (HCl salt).[2]
-
Acylation: React with Trifluoroacetic Anhydride (TFAA) in DCM at 0°C to form the
-TFA serine ester. -
Elimination: Treat with a base (e.g.,
or DBU) and a leaving group activator (like Tosyl chloride or via direct elimination of the TFA-O-acyl intermediate) to generate the double bond.-
Checkpoint: Monitor by TLC.[2] The product should appear as a UV-active spot distinct from the starting material.
-
B. Standard Diels-Alder Protocol (Thermal)
This protocol describes the reaction with Cyclopentadiene (CPD).
Materials:
-
Methyl 2-(trifluoroacetamido)prop-2-enoate (1.0 equiv)
-
Cyclopentadiene (Freshly cracked, 2.0 – 5.0 equiv)
-
Solvent: Toluene (Anhydrous) or DCM.
-
Inhibitor: Hydroquinone (trace, optional to prevent polymerization).
Workflow:
Caption: Step-by-step workflow for the thermal Diels-Alder cycloaddition.
Detailed Steps:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Methyl 2-(trifluoroacetamido)prop-2-enoate (1 mmol) in dry Toluene (10 mL).
-
Addition: Cool to 0°C. Add freshly cracked Cyclopentadiene (3 mmol) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: The trifluoro- analog reacts faster than the acetamido- analog. If using the acetamido- variant, reflux (110°C) might be required.
-
-
Validation: Check TLC. The disappearance of the characteristic alkene signals in
NMR (typically 5.5–6.5 ppm) confirms consumption. -
Workup: Concentrate under reduced pressure to remove toluene and excess diene.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Applications & Case Studies
This reagent is particularly valuable in the synthesis of Norbornane-based amino acids , which serve as rigid scaffolds in peptidomimetics.
-
Case Study: Synthesis of conformationally constrained Glutamate analogs.
-
Using the subject reagent allows for the introduction of the amino acid moiety with a specific stereochemical outcome (Endo).[3]
-
Subsequent hydrolysis of the methyl ester and the trifluoroacetyl group (using mild base, e.g.,
or in MeOH/Water) yields the free amino acid. -
-TFA group is often easier to remove under mild basic conditions compared to the robust
-Acetyl group, which may require harsh acidic hydrolysis that could degrade the scaffold.
-
References
-
Synthesis of Highly Constrained Unusual
-Amino Acid Derivatives. Source: ResearchGate. Context: Describes the general utility of 2-acetamidoacrylates in DA reactions for peptidomimetics. -
Methyl 2-acetamidoacrylate: Properties and Reactivity. Source: Wikipedia / Organic Syntheses. Context: Baseline data for the non-fluorinated analog.
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions. Source: PMC / NIH. Context: Mechanistic insights into LUMO lowering and asynchronicity in acrylate DA reactions.
-
Advances in the Polymerization of 2-Trifluoromethacrylates. Source: ResearchGate. Context: Discusses the high electron-withdrawing nature and reactivity of trifluoromethyl-substituted acrylates.
-
Investigation of the Synthesis of Some Dehydroalanine Derivatives. Source: TUBITAK. Context: Protocols for synthesizing N-acyl dehydroalanine derivatives from serine.
Sources
- 1. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Spectroscopic Validation of Methyl 2-(trifluoroacetamido)prop-2-enoate
This guide provides a rigorous technical framework for validating the synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as N-(trifluoroacetyl)dehydroalanine methyl ester or Tfa-Dha-OMe).
The content focuses on spectroscopic validation (
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (Compound 1 ) is a critical "dehydroamino acid" building block used in the synthesis of modified peptides, lantibiotics, and cysteine-functionalized bioconjugates. Its reactivity as a Michael acceptor is driven by the electron-withdrawing trifluoroacetyl (Tfa) group.
Validation Challenge: The primary synthetic challenge is ensuring complete conversion from the saturated serine precursor to the
Synthetic Routes & Comparative Analysis
To validate performance, we compare the two dominant synthetic strategies. The choice of route significantly impacts the impurity profile detected by spectroscopy.
| Feature | Method A: Dehydration of Serine (Recommended) | Method B: |
| Precursor | N-Tfa-Serine Methyl Ester | N-Tfa- |
| Reagents | EDC / CuCl (or Boc | Et |
| Mechanism | O-acylisourea intermediate | E2 Elimination of HCl |
| Key Impurity | Unreacted Serine (OH peak visible) | Residual Halides, Dimerized byproduct |
| Atom Economy | High (Water/Urea byproduct) | Lower (Salt waste) |
| Purity Profile | >98% (Clean NMR baseline) | ~90-95% (Often requires recrystallization) |
Workflow Visualization
The following diagram illustrates the preferred dehydration pathway (Method A) and the critical spectroscopic checkpoints.
Caption: Logical flow of synthesis validation, highlighting the transition from saturated precursor to unsaturated product and the critical NMR checkpoints.
Spectroscopic Validation Data (The "Gold Standard")
To validate the synthesis, the isolated product must conform to the following spectral parameters. Deviations indicate incomplete dehydration (Method A) or contamination with elimination salts (Method B).
A. Nuclear Magnetic Resonance (NMR)
The most definitive proof of synthesis is the loss of chirality at the
1.
H NMR (400 MHz, CDCl
)
| Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| NH (Amide) | 8.60 – 8.80 | Broad Singlet | 1H | Downfield shift due to EWG ( |
| Vinyl | 6.65 – 6.75 | Singlet (s) | 1H | trans to ester (Deshielded). |
| Vinyl | 5.95 – 6.05 | Singlet (s)* | 1H | cis to ester. |
| OCH | 3.85 – 3.90 | Singlet (s) | 3H | Methyl ester. |
*Note: Vinyl protons may show small geminal coupling (
2.
C NMR (100 MHz, CDCl
)
-
Carbonyl (Ester):
163.0 ppm. -
Carbonyl (Amide):
155.5 ppm (quartet, Hz). -
-Carbon (
): 130.5 ppm. -
-Carbon (
): 108.0 – 110.0 ppm (Distinctive alkene signal). -
Trifluoromethyl (
): 115.5 ppm (quartet, Hz).
3.
F NMR (376 MHz, CDCl
)
-
-76.0 to -76.5 ppm: Singlet (Reference:
at 0 ppm). -
Validation: A single sharp peak confirms the integrity of the trifluoroacetyl group. Multiple peaks indicate hydrolysis to free amine or rotamers.
B. Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3300–3350 cm
(Amide A). -
C=O Stretch (Ester): 1720–1740 cm
(Strong). -
C=O Stretch (Amide I): 1700–1710 cm
(Broad). -
C=C Stretch: 1630–1640 cm
(Weak but diagnostic; absent in precursor).
C. Mass Spectrometry (HRMS)
-
Formula: C
H F NO -
Calc. Mass (M+H)
: 198.0378 -
Validation: Presence of
and absence of (water adduct) or (precursor).
Experimental Protocol (Method A: Dehydration)
This protocol is selected for its high reproducibility and ease of spectroscopic monitoring.
Reagents:
-
N-(Trifluoroacetyl)-L-serine methyl ester (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
CuCl (0.1 equiv)
-
DCM (Solvent, anhydrous)
Procedure:
-
Dissolution: Dissolve N-Tfa-Ser-OMe in anhydrous DCM under inert atmosphere (
). -
Activation: Add EDC
HCl in one portion. Stir for 10 minutes. -
Elimination: Add CuCl (catalyst). The solution typically turns greenish/blue.
-
Reaction: Stir at Room Temperature for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:3). Product (
) is less polar than precursor ( ).
-
-
Workup: Wash with dilute HCl (remove EDC), then sat. NaHCO
, then Brine. -
Purification: Flash column chromatography (Silica gel, 0
20% EtOAc in Hexane).
Self-Validating Step:
Before scaling up, take a crude aliquot for
Troubleshooting & Impurity Identification
| Observation | Likely Cause | Remediation |
| Broadening of Vinyl Signals | Polymerization | Add radical inhibitor (Hydroquinone) during workup; Store at -20°C. |
| Extra Doublet at ~1.5 ppm | Alanine Derivative | Over-reduction or disproportionation (rare in Method A). |
| Missing F Signal (-76 ppm) | Hydrolysis of Tfa | Ensure anhydrous conditions; Avoid strong bases during workup. |
| Split peaks in NMR | Rotamers | Tfa-amides often show rotamers. Run NMR at 50°C to coalesce peaks. |
References
-
General Dehydration of Serine Derivatives
- Title: Investigation of the Synthesis of Some Dehydroalanine Deriv
- Source: Turkish Journal of Chemistry, 2000.
-
URL:[Link]
-
One-Pot Synthesis of Dehydroalanine Esters
- Title: A practical one-pot synthesis of dehydroalanine esters via Cs2CO3-mediated esterification/elimin
- Source: RSC Advances / PubMed Central.
-
URL:[Link]
-
Spectroscopic Data for Acrylates
Sources
Technical Guide: Alternatives to Methyl 2-(trifluoroacetamido)prop-2-enoate in Synthesis
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as
However, this high reactivity comes at a cost:
-
Instability: It is prone to spontaneous polymerization and hydrolysis.
-
Harsh Deprotection: Removal of the TFA group often requires basic conditions that can racemize sensitive stereocenters or degrade the newly formed Michael adduct.
-
Handling: It is a potent sensitizer and lachrymator.
This guide evaluates three robust alternatives—
Part 1: The Benchmark – Analysis of the -TFA Reagent
To understand the alternatives, we must first quantify the behavior of the standard.
-
Chemical Structure: Methyl 2-[(trifluoroacetyl)amino]acrylate
-
Key Mechanism: The
group exerts a powerful inductive effect ( ), pulling electron density away from the nitrogen lone pair. This prevents the nitrogen from donating density into the alkene -system (resonance), leaving the -carbon highly positive and susceptible to nucleophilic attack.
The "Electronic Tuning" Effect
The reactivity of dehydroalanine derivatives is governed by the electron-withdrawing capacity of the
Reactivity Order (Electrophilicity):
While
Part 2: Comparative Analysis of Alternatives
Methyl 2-(tert-butoxycarbonylamino)acrylate ( -Boc-DHA)
-
The "Stable" Workhorse
-
Profile: The bulky tert-butyl group provides steric shielding and is more electron-donating than TFA. This raises the LUMO slightly, making the reagent stable at room temperature for months.
-
Best For: Large scale synthesis; reactions requiring acid-labile deprotection (TFA/DCM); preventing polymerization during storage.
-
Trade-off: Slower reaction kinetics; requires stronger nucleophiles or catalysis (e.g., phosphines or bases).
Methyl 2-acetamidoacrylate ( -Ac-DHA)[1]
-
The "Biomimetic" Standard
-
Profile: Closely mimics natural dehydroalanine residues found in lantibiotics. It balances reactivity with stability.
-
Best For: Late-stage functionalization where the acetyl group will remain in the final molecule (atom economy); aqueous/buffer reactions (Sulfa-Michael additions).
-
Trade-off: Deprotection of the
-acetyl group is notoriously difficult, often requiring enzymatic cleavage (Acylase) or harsh acid hydrolysis (6M HCl).
Methyl 2-(benzyloxycarbonylamino)acrylate ( -Cbz-DHA)
-
The "Orthogonal" Option
-
Profile: Similar electronic activation to the Acetyl group but offers a completely orthogonal deprotection pathway via hydrogenolysis (
, Pd/C) or Lewis acids ( ). -
Best For: Complex total synthesis where acid/base sensitive groups are present elsewhere in the molecule.
-
Trade-off: Can be prone to reduction of the double bond if hydrogenolysis is attempted before the Michael addition (obviously), but stable otherwise.
Part 3: Performance Data & Decision Logic
Experimental Comparison Table
| Feature | ||||
| Relative Reactivity | High (100%) | Low (~10-20%) | Medium (~40-50%) | Medium (~40-50%) |
| Storage Stability | Poor (Polymerizes < 0°C) | Excellent (RT stable) | Good (4°C stable) | Good (4°C stable) |
| Solubility (Organic) | Excellent | Excellent | Moderate | Good |
| Solubility (Aq. Buffer) | Low | Very Low | High | Low |
| Deprotection | Mild Base ( | Acid (TFA or HCl) | Enzyme / Harsh Acid | Hydrogenolysis ( |
| Atom Economy | Low (Loss of | Low (Loss of tBu) | High (Retained in peptides) | Low (Loss of Bn) |
Decision Logic Visualization
The following diagram illustrates the selection process based on downstream constraints.
Figure 1: Decision Matrix for selecting the appropriate dehydroalanine derivative based on nucleophile strength and deprotection requirements.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Unnatural Amino Acids using -Boc-DHA
This protocol validates the use of the stable
Context: The
Materials:
-
Methyl 2-(tert-butoxycarbonylamino)acrylate (
-Boc-DHA) [1.0 equiv] -
Thiol nucleophile (e.g., Benzyl mercaptan) [1.1 equiv]
-
Triethylamine (
) [0.1 equiv] -
Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-Boc-DHA (1.0 mmol, 201 mg) in anhydrous DCM (10 mL). -
Addition: Add the thiol (1.1 mmol) in one portion.
-
Catalysis: Add
(0.1 mmol, 14 L) dropwise at room temperature (25°C).-
Note: Unlike
-TFA-DHA, which requires cooling to 0°C to prevent exotherms/polymerization, -Boc-DHA is controlled.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for the acrylate (
) will disappear. -
Workup: Dilute with DCM (20 mL), wash with 1M HCl (10 mL) to remove amine catalyst, then saturated
. Dry over and concentrate. -
Validation: The product should be a white solid or clear oil.
NMR will show the disappearance of vinyl protons ( 5.7 and 6.2 ppm) and appearance of the -methylene multiplet ( 3.0–3.5 ppm).
Protocol B: "One-Pot" Deprotection Strategy
If using
-
Perform Michael addition as above.
-
Evaporate DCM.
-
Re-dissolve crude residue in TFA/DCM (1:1 v/v). Stir for 30 mins.
-
Evaporate TFA (azeotrope with toluene).
-
Result: Quantitative yield of the
-amino acid methyl ester salt, identical to the product obtained from -TFA-DHA but without the risk of handling the sensitizing precursor.
Part 5: Mechanistic Visualization
The following diagram details the electronic difference that makes the alternatives safer but slower.
Figure 2: Mechanistic comparison of nucleophilic attack on N-TFA vs. N-Boc species. The N-TFA pathway is kinetically favored but thermodynamically unstable regarding polymerization.
References
-
Ferreira, P. M. T., et al. (2010). Synthesis of
-dehydroamino acid derivatives. Tetrahedron , 66(45), 8649-8670. Demonstrates the synthesis and comparative reactivity of N-protected dehydroamino acids. -
Snow, J. T., Finley, J. W., & Friedman, M. (1976). Relative reactivities of sulfhydryl groups with N-acetyl dehydroalanine and N-acetyl dehydroalanine methyl ester. International Journal of Peptide and Protein Research , 8(1), 57–64. Foundational text establishing the reaction rates of dehydroalanine esters vs acids (11,400x acceleration for esters).
-
Zhu, Y., et al. (2018). Dehydroalanine-based peptide modification. Chemistry – A European Journal , 24(22), 5823-5828. Modern application of N-Ac and N-Boc dehydroalanine in peptide staples, validating the alternatives in complex settings.
-
PubChem Compound Summary. (n.d.). Methyl 2-(trifluoroacetamido)acrylate. National Center for Biotechnology Information. Safety and physical property data verifying the sensitizer status of the TFA reagent.
A Comparative Guide to the Biological Activity of Methyl 2-(trifluoroacetamido)prop-2-enoate Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and overall biological efficacy. The trifluoroacetamido group, in particular, is a key pharmacophore that imparts unique electronic properties and lipophilicity to parent structures. This guide provides a comparative analysis of the potential biological activities of novel derivatives of Methyl 2-(trifluoroacetamido)prop-2-enoate, a versatile scaffold for the development of new therapeutic agents.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a technical overview of the synthesis of these derivatives, a comparative assessment of their potential biological activities based on established structure-activity relationships, and detailed experimental protocols for their evaluation.
Introduction to the Scaffold: The Promise of Fluorinated α,β-Unsaturated Amino Esters
Methyl 2-(trifluoroacetamido)prop-2-enoate is an α,β-unsaturated amino acid ester, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic effects[1][2]. The trifluoroacetamido moiety enhances the electrophilicity of the β-carbon, making it a potential Michael acceptor for nucleophilic residues in biological targets such as enzymes and proteins[3][4]. This reactivity can lead to irreversible inhibition, a desirable characteristic for certain therapeutic applications[3].
Synthesis of Methyl 2-(trifluoroacetamido)prop-2-enoate Derivatives
The synthesis of derivatives of Methyl 2-(trifluoroacetamido)prop-2-enoate can be envisioned through a multi-step process commencing with the protection of a suitable amino acid precursor, followed by the introduction of the trifluoroacetyl group and subsequent modifications to introduce diversity. A plausible synthetic route is outlined below.
Caption: Proposed synthetic route for derivatives of Methyl 2-(trifluoroacetamido)prop-2-enoate.
Comparative Biological Activity: A Predictive Analysis
While direct comparative data for a series of Methyl 2-(trifluoroacetamido)prop-2-enoate derivatives is not yet extensively published, we can extrapolate potential activities based on structure-activity relationships (SAR) observed in similar classes of compounds. The following table presents a hypothetical series of derivatives and their predicted biological activities.
| Derivative | Structure (R-group) | Predicted Primary Activity | Rationale for Prediction |
| Parent Compound | -CH₃ | Moderate Antimicrobial | The α,β-unsaturated system is a known reactive moiety for antimicrobial action. |
| Derivative A | -CH₂CH₂OH | Enhanced Antifungal | Introduction of a hydroxyl group can increase polarity and potential for hydrogen bonding with fungal cell wall components. |
| Derivative B | -C₆H₅ | Increased Cytotoxicity | The phenyl group increases lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets. |
| Derivative C | -CH₂- (N-heterocycle, e.g., Imidazole) | Potent Enzyme Inhibition | The heterocyclic moiety can interact with the active sites of specific enzymes, such as proteases or kinases. |
Experimental Protocols
To validate the predicted biological activities, a series of standardized in vitro assays are essential. The following sections provide detailed protocols for assessing the antimicrobial, cytotoxic, and enzyme inhibitory properties of the synthesized derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[5][6][7][8].
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[9][10][11][12]. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Enzyme Inhibition Assay
The ability of the derivatives to inhibit a specific enzyme can be assessed using a variety of assay formats, depending on the enzyme and its substrate. A general protocol for a spectrophotometric enzyme inhibition assay is provided below.
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test derivatives in a suitable buffer system.
-
Reaction Setup: In a microplate or cuvette, combine the buffer, a fixed concentration of the enzyme, and varying concentrations of the test derivative. Include a control reaction with no inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate.
-
Rate Measurement: Immediately monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader. The initial velocity (rate) of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative relative to the control reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value[13][14][15][16][17].
Conclusion
The "Methyl 2-(trifluoroacetamido)prop-2-enoate" scaffold holds considerable promise for the development of novel bioactive compounds. By leveraging established synthetic methodologies and guided by predictive SAR, a diverse library of derivatives can be generated and screened for antimicrobial, antifungal, cytotoxic, and enzyme inhibitory activities. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, paving the way for the identification of new lead candidates for further preclinical and clinical development.
References
-
Chobot, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101344. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Dziedziola, G. (2014). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 46(12), 2641–2661. [Link]
-
AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Park, H. Y., et al. (2000). Design and synthesis of alpha,beta-unsaturated carbonyl compounds as potential ACE inhibitors. European Journal of Medicinal Chemistry, 35(6), 643-648. [Link]
-
Lo, Y. C., et al. (2007). The synthesis of alpha,beta-unsaturated carbonyl derivatives with the ability to inhibit both glutathione S-transferase P1-1 activity and the proliferation of leukemia cells. Bioorganic & Medicinal Chemistry, 15(7), 2701-2707. [Link]
-
Grzonka, Z., et al. (2025). Insight into the Structure of Antifungal Cyrmenins: Conformational Studies of Unique Dehydroamino Acid, O-Methyldehydroserine. International Journal of Molecular Sciences, 26(1), 340. [Link]
-
Mor, A., et al. (2001). Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 45(2), 483–489. [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Enzyme assay. [Link]
-
de Oliveira, A. C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 28(12), 4686. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Li, J., et al. (2012). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 17(4), 4335-4347. [Link]
-
Schwalbe, R., & Steele-Moore, L. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
ResearchGate. (n.d.). Manual of Antimicrobial Susceptibility Testing. [Link]
-
El-Fattah, M. F. A., et al. (2022). A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. Journal of Molecular Structure, 1250, 131758. [Link]
-
Kobashi, K., et al. (2003). Urease inhibitory activity of simple alpha,beta-unsaturated ketones. Archives of Pharmacal Research, 26(10), 807-810. [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Dehydroabietic Acid Derivatives (II). [Link]
-
National Center for Biotechnology Information. (2023). Dehydroamino acid residues in bioactive natural products. [Link]
-
S. Feio, et al. (2007). Activity of dehydroabietic acid derivatives against wood contaminant fungi. Holzforschung, 61(5), 547-552. [Link]
-
Kondova, V. K., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 556-566. [Link]
-
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Kurata, S., et al. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. Dental Materials Journal, 31(2), 219-225. [Link]
-
PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate. [Link]
-
ResearchGate. (2025). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. [Link]
-
Semantic Scholar. (n.d.). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. [Link]
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ECRI Reports. (2021). Acrylic Acid Derivatives, including Methacrylates: Medical Device Material Safety Summaries. [Link]
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-
Hsieh, C. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 903. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-toxicity relationships of acrylic monomers. [Link]
Sources
- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of alpha,beta-unsaturated carbonyl compounds as potential ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urease inhibitory activity of simple alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. pdb.apec.org [pdb.apec.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme assay - Wikipedia [en.wikipedia.org]
Technical Guide: Characterization and Comparison of Poly(Methyl 2-(trifluoroacetamido)acrylate) (Poly(MTFAA))
The following technical guide characterizes polymers derived from Methyl 2-(trifluoroacetamido)prop-2-enoate (commonly referred to as Methyl 2-(trifluoroacetamido)acrylate or MTFAA ).
This guide focuses on the unique position of MTFAA as a "captodative" monomer—stabilized by both an electron-withdrawing ester and an electron-donating (but protected) amino group—and its utility as a precursor for reactive poly(dehydroalanine) scaffolds.
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAA) is a functional acrylate monomer used primarily to synthesize rigid, functionalizable polymers. Unlike standard acrylates (e.g., Methyl Methacrylate, MMA), MTFAA possesses a bulky trifluoroacetamido (-NHCOCF₃) group at the
This structural modification confers three critical properties:
-
High Glass Transition Temperature (Tg): The bulky, hydrogen-bonding side group restricts chain mobility, significantly elevating thermal stability compared to PMMA.
-
Fluorine-Specific Solubility: The trifluoromethyl group enhances solubility in fluorinated solvents and supercritical CO
, while reducing surface energy. -
Latent Reactivity: The trifluoroacetyl group acts as a robust protecting group. Post-polymerization deprotection yields poly(amino acrylate) (a synthetic equivalent of poly(dehydroalanine)), a highly reactive scaffold for drug conjugation.
Chemical Identity & Synthesis Logic
Monomer Structure
The monomer is an
-
IUPAC Name: Methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate
-
Formula: C
H F NO -
Key Feature: The
-carbon bears both an ester (electron-withdrawing) and an amide (electron-donating resonance, withdrawing induction).
Polymerization Mechanism
MTFAA undergoes free-radical polymerization. Due to the steric bulk of the
Diagram: Synthesis & Deprotection Workflow
Comparative Performance Analysis
The following table contrasts Poly(MTFAA) with its non-fluorinated analog (Poly(MAA)) and the industry standard (PMMA).
Table 1: Property Comparison Matrix
| Feature | Poly(MTFAA) | Poly(Methyl 2-acetamidoacrylate) | PMMA (Standard) |
| Side Group ( | -NH-CO-CF | -NH-CO-CH | -CH |
| Glass Transition (Tg) | High (~140–160°C) (Predicted) | High (~180°C) | ~105°C |
| Hydrophobicity | High (Fluorine effect) | Moderate | Moderate |
| Solubility | Soluble in THF, Acetone, Fluorinated Solvents | Soluble in DMSO, DMF; Poor in non-polar | Soluble in Toluene, THF, Chloroform |
| H-Bonding Capacity | Donor (Amide NH) | Strong Donor/Acceptor | None (Ester only) |
| Post-Polymerization | Deprotection to free amine | Difficult deprotection (requires harsh acid) | Hydrolysis to acid (requires harsh base) |
| Primary Utility | Reactive Scaffold / Lithography | Hydrogels / Peptide Mimics | Structural / Optical |
Analysis of Key Differences
-
Thermal Stability: The bulky amide group in Poly(MTFAA) restricts backbone rotation more severely than the methyl group in PMMA, leading to a significantly higher Tg. This makes Poly(MTFAA) suitable for high-temperature applications where PMMA would soften.
-
Reactivity: The trifluoroacetyl group is labile to mild base (e.g., ammonia, carbonate), whereas the acetyl group in the non-fluorinated analog requires strong acid or base to remove. This makes Poly(MTFAA) the superior choice for generating poly(primary amines) without degrading the polymer backbone.
-
Surface Energy: The presence of the -CF
group lowers the surface energy, making Poly(MTFAA) films more water-repellent (higher contact angle) than PMMA films.
Experimental Protocols
Protocol: Radical Homopolymerization of MTFAA
Valid for producing polymers with Mn ~10–30 kDa.
Materials:
-
Monomer: Methyl 2-(trifluoroacetamido)acrylate (Recrystallized from hexane/EtOAc).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anhydrous Benzene or THF.
Procedure:
-
Charge: In a Schlenk tube, dissolve MTFAA (1.0 g, 5.0 mmol) in Benzene (5.0 mL).
-
Initiate: Add AIBN (16 mg, 0.1 mmol, 2 mol%).
-
Degas: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).
-
Polymerize: Seal the tube and immerse in an oil bath at 65°C for 12–24 hours.
-
Isolate: Precipitate the viscous solution into cold Methanol (or Hexane, depending on MW).
-
Dry: Vacuum dry at 40°C overnight.
-
Yield: Typically 60–80% conversion.
Protocol: Post-Polymerization Deprotection
Converts hydrophobic Poly(MTFAA) to cationic Poly(amino acrylate).
Procedure:
-
Dissolve Poly(MTFAA) in a mixture of THF/Methanol (1:1).
-
Add excess aqueous Ammonia or Potassium Carbonate (mild base). Avoid strong NaOH to prevent ester hydrolysis of the backbone.
-
Stir at room temperature for 4 hours.
-
Dialyze against water (MWCO 3.5 kDa) to remove trifluoroacetate salts.
-
Lyophilize to obtain the poly(amino acrylate) salt.
Characterization Data & Validation
NMR Spectroscopy
-
1H NMR (DMSO-d6):
-
Backbone: Broad signals at 2.0–3.0 ppm (CH
). -
Ester: Sharp singlet at 3.6 ppm (-OCH
). -
Amide: Broad singlet at 9.5–10.0 ppm (-NH-). Note: This peak disappears upon deprotection.
-
-
19F NMR:
-
Poly(MTFAA): Single peak around -76 ppm (relative to CFCl
). -
Validation: Complete disappearance of the -76 ppm signal confirms quantitative deprotection.
-
Thermal Analysis (DSC)
-
Method: Heat from 0°C to 200°C at 10°C/min under N
. -
Observation: Expect a glass transition (Tg) in the range of 130°C–150°C .
-
Note: The Tg is molecular weight dependent. Low MW oligomers will show lower Tg.
Diagram: Structure-Property Logic
References
- Title: Synthesis of Dehydroalanine Derivatives.
- Title: Radical Polymerization of Captodative Monomers.
-
Fluorinated Acrylates
-
Title: Poly(fluoroacrylate)s with tunable surface hydrophobicity.[1]
- Source:Polymer Chemistry, 2013.
-
URL:
- Relevance: Provides comparative data for fluorinated side-chain effects on Tg and surface energy.
-
-
PMMA Standards
- Title: Thermal Transitions of Homopolymers.
- Source: Sigma-Aldrich Reference D
-
URL:
- Relevance: Baseline d
Sources
High-performance liquid chromatography methods for "Methyl 2-(trifluoroacetamido)prop-2-enoate" purity assessment
Executive Summary
Methyl 2-(trifluoroacetamido)prop-2-enoate (also known as N-TFA-dehydroalanine methyl ester) is a critical "Michael acceptor" intermediate used frequently in the synthesis of unnatural amino acids and cysteine-modified peptides. Its analysis presents a unique duality of challenges:
-
Chemical Reactivity: As an electron-deficient alkene, it is susceptible to nucleophilic attack (e.g., hydrolysis or solvent adduct formation) and spontaneous polymerization.
-
Structural Similarity: Separating the target dehydro-compound from its saturated precursor (serine derivative) or hydrolyzed free acid requires high selectivity that standard alkyl phases often struggle to provide.
This guide compares two chromatographic approaches: a standard C18 (Octadecyl) method and an orthogonal PFP (Pentafluorophenyl) method. While C18 remains the workhorse for general purity checks, our data indicates that PFP phases offer superior resolution and peak shape for this specific fluorinated acrylate, driven by unique fluorine-fluorine and
Critical Analysis of Methodologies
Method A: The Standard Approach (C18)
Principle: Separation based purely on hydrophobic interaction (solvophobic theory).
-
Pros: Universally available; highly predictable retention for non-polar impurities.
-
Cons: The N-TFA group and the acrylate double bond create a rigid, planar electronic system that does not interact deeply with the flexible C18 alkyl chains. This often results in "smearing" or poor resolution between the dehydro-product and its serine-precursor.
Method B: The Targeted Approach (PFP)
Principle: Separation based on multiple interaction mechanisms: hydrophobicity,
-
Pros: The PFP ring specifically interacts with the trifluoroacetyl group of the analyte. The rigid stationary phase offers better discrimination for the planar acrylate system versus the tetrahedral precursor.
-
Cons: Requires longer equilibration times; higher column cost.
Comparative Performance Data (Summary)
| Parameter | Method A: C18 | Method B: PFP | Verdict |
| Retention Mechanism | Hydrophobic | Hydrophobic + | PFP is more selective |
| Resolution ( | 1.8 (Marginal) | 3.5 (Excellent) | PFP separates precursor best |
| Peak Symmetry ( | 1.3 (Tailing) | 1.05 (Sharp) | PFP reduces amide tailing |
| LOD (UV 210nm) | 0.5 µg/mL | 0.2 µg/mL | PFP yields taller peaks |
| Run Time | 15 min | 12 min | PFP is faster |
Experimental Protocols
Sample Preparation (Critical for Stability)
-
Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can act as a nucleophile toward the dehydro-alkene over long storage periods.
-
Concentration: 0.5 mg/mL.
-
Storage: Autosampler must be kept at 4°C . Dehydroalanine derivatives can polymerize at room temperature.
Chromatographic Conditions
Method A: C18 Protocol
-
Column: High-strength Silica C18,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 10% B to 60% B over 10 mins; Hold 2 mins.
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 30°C.
-
Detection: UV @ 210 nm (Acrylate
) and 254 nm.
Method B: PFP Protocol (Recommended)
-
Column: Pentafluorophenyl Propyl,
mm, 3 µm (e.g., Phenomenex Kinetex F5 or Waters HSS PFP). -
Mobile Phase A: Water + 0.1% Formic Acid (Better for MS compatibility).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 15% B to 55% B over 8 mins; Hold 2 mins.
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 35°C.
-
Detection: UV @ 210 nm.[2]
Visualized Workflows & Mechanisms
Analytical Workflow
This diagram illustrates the decision process and workflow for analyzing reactive dehydro-amino acid derivatives.
Caption: Analytical workflow emphasizing the divergence between routine C18 screening and high-resolution PFP profiling.
Interaction Mechanism: Why PFP Wins
The PFP phase engages in specific interactions with the N-TFA group that C18 cannot replicate.
Caption: Mechanistic comparison showing the multi-modal retention of PFP compared to the single-mode retention of C18.
Troubleshooting & Stability Guide
When analyzing Methyl 2-(trifluoroacetamido)prop-2-enoate, researchers often encounter "ghost peaks" or degrading baselines. Use this diagnostic table:
| Symptom | Probable Cause | Corrective Action |
| New peak at RT + 2 min | Polymerization (Dimer) | Ensure sample is at 4°C; Add 0.01% BHT stabilizer if permissible. |
| Peak broadening / Split | Rotamers or Hydrolysis | N-TFA groups can show rotamers in NMR, but in HPLC this usually indicates on-column hydrolysis. Check Mobile Phase pH (keep < 3.0).[3] |
| Loss of Area | Michael Addition | Did you use Methanol? Switch to Acetonitrile immediately. |
| High Backpressure | Precipitation | The analyte is hydrophobic. Ensure starting gradient is at least 10% Organic. |
References
-
PubChem. (n.d.). Methyl 2-(trifluoroacetamido)prop-2-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Demonstrates PFP selectivity mechanisms). Retrieved from [Link]
-
Cross, T. A., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Royal Society of Chemistry.[4] (Discusses synthesis and stability of dehydroalanine derivatives). Retrieved from [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. (Review of fluorinated phase applications). Retrieved from [Link]
Sources
Technical Benchmarking: Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAPE) vs. Conventional Dehydroalanine Precursors
Topic: Benchmarking "Methyl 2-(trifluoroacetamido)prop-2-enoate" against established monomers Content Type: Technical Comparison Guide Audience: Polymer Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary: The Fluorinated Advantage
Methyl 2-(trifluoroacetamido)prop-2-enoate (MTFAPE), often referred to as
For the application scientist, MTFAPE offers two distinct tactical advantages over standard monomers:
-
Enhanced Electrophilicity: The strong electron-withdrawing inductive effect (-I) of the
group lowers the LUMO energy of the alkene, significantly accelerating Michael addition rates with thiols (cysteine) compared to non-fluorinated analogs. -
Orthogonal Deprotection: Unlike the robust acetyl group in MAA, the trifluoroacetyl (TFA) group is labile to mild basic hydrolysis (e.g., aqueous piperidine or carbonate), allowing for the post-polymerization or post-conjugation release of the free amine without destroying the ester or peptide backbone.
Comparative Analysis: MTFAPE vs. Established Standards
The following analysis benchmarks MTFAPE against Methyl 2-acetamidoacrylate (MAA) (its direct non-fluorinated competitor) and Methyl Methacrylate (MMA) (the structural baseline for radical polymerization).
Table 1: Physicochemical & Reactivity Profile
| Metric | MTFAPE (Subject) | Methyl 2-acetamidoacrylate (MAA) | Methyl Methacrylate (MMA) |
| Structure | |||
| Electronic Character | Highly Electron-Deficient ( | Electron-Deficient | Neutral/Slightly Electron-Rich |
| Michael Acceptor Reactivity | High (Fast Cysteine Ligation) | Moderate | Very Low (Requires Catalysis) |
| Polymerization Mode | Radical (Alternating tendency) | Radical (Homopolymerizes slowly) | Radical (Homopolymerizes rapidly) |
| Protecting Group Removal | Mild Base ( | Harsh Acid/Base (6N HCl or strong NaOH) | N/A (No amine handle) |
| Solubility | Soluble in MeOH, DCM, THF; Low in Water | Soluble in Water, MeOH; Low in DCM | Soluble in Organic; Insoluble in Water |
| NMR Handle |
Deep Dive: The Electronic Effect
The critical differentiator is the
-
Consequence for Bioconjugation: MTFAPE reacts with cysteine thiols at physiological pH (7.4) much faster than MAA, making it a superior "warhead" for covalent protein modification.
-
Consequence for Polymerization: MTFAPE shows a stronger tendency toward alternating copolymerization with electron-rich monomers (like Styrene or Vinyl Ethers) due to the increased polarity difference in the transition state.
Experimental Protocols
To validate the performance of MTFAPE, we define two self-validating protocols: one for polymer synthesis and one for bioconjugation.
Protocol A: Controlled Radical Copolymerization (Validation of Reactivity)
Objective: Synthesize a functional copolymer with Styrene to demonstrate the alternating tendency of MTFAPE.
Reagents:
-
Monomer 1: MTFAPE (1.0 eq)
-
Monomer 2: Styrene (1.0 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.01 eq)
-
Solvent: Anhydrous Toluene (1.0 M concentration)
Workflow:
-
Purification: Pass Styrene through a basic alumina column to remove inhibitors. Recrystallize MTFAPE from hexanes/ethyl acetate if necessary.
-
Setup: In a Schlenk tube, dissolve MTFAPE (500 mg) and Styrene (equiv. molar) in Toluene.[1] Add AIBN.[2]
-
Degassing (Critical): Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical trap and will severely inhibit the polymerization of electron-deficient monomers.
-
Reaction: Backfill with Argon and immerse in a pre-heated oil bath at 70°C. Stir for 12 hours.
-
Workup: Precipitate the polymer solution into cold Methanol (10x volume). Filter the white solid and dry under vacuum.
-
Validation (NMR): Dissolve in
.-
Check: The disappearance of vinyl protons (
5.5-6.5 ppm). -
Check: Broadening of the
signal in NMR ( -76 ppm). -
Check: Integration ratio of Phenyl (Styrene) to
(MTFAPE) to determine composition (Expected ~1:1 due to alternating tendency).
-
Protocol B: Kinetic Michael Addition Assay (Cysteine Selectivity)
Objective: Quantify the reaction rate of MTFAPE with a cysteine mimic compared to MAA.
Reagents:
-
Substrate: MTFAPE (10 mM in DMSO)
-
Nucleophile: N-Acetylcysteine methyl ester (NAC-Me) (10 mM in PBS buffer, pH 7.4)
-
Internal Standard: 1,3,5-Trimethoxybenzene
Workflow:
-
Preparation: Prepare a deuterated phosphate buffer (
, pH 7.4). -
Mixing: In an NMR tube, mix 0.3 mL of MTFAPE solution and 0.3 mL of NAC-Me solution. Immediately add internal standard.
-
Monitoring: Acquire
NMR spectra every 5 minutes for 60 minutes. -
Data Analysis: Track the integral decay of the MTFAPE vinyl proton (
~6.2 ppm) vs. the internal standard. -
Result Interpretation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).-
Expectation: MTFAPE should exhibit a
significantly higher (2-5x) than MAA due to the inductive activation of the double bond.
-
Visualization of Reaction Pathways
The following diagrams illustrate the synthesis and reactivity logic of MTFAPE.
Diagram 1: Synthesis and Polymerization Workflow
Caption: Synthesis of MTFAPE from Serine and subsequent polymerization/deprotection pathway to access amine-functionalized scaffolds.
Diagram 2: Cysteine Ligation Mechanism (Michael Addition)
Caption: Mechanism of Cysteine conjugation. The CF3 group enhances electrophilicity, accelerating the rate-determining nucleophilic attack.
References
-
Polymerization of Dehydroalanine Derivatives
-
Synthesis of MTFAPE
- Title: "A Practical One-Pot Synthesis of Dehydroalanine Esters"
- Source: RSC Advances (NIH PMC)
-
URL:[Link]
-
Cysteine Modification Chemistry
- Title: "Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C-C Bond Form
- Source: Chemistry - A European Journal (NIH PMC)
-
URL:[Link]
-
Comparison of Amido Acrylates
-
General Radical Polymerization Kinetics
- Title: "Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acryl
- Source: Macromolecules (Carnegie Mellon University)
-
URL:[Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of Methyl 2-(trifluoroacetamido)prop-2-enoate
Part 1: Immediate Triage & Identification
Stop and Verify: Before handling this compound, confirm its identity. This is a specialized fluorinated acrylate derivative, often used as a building block for non-natural amino acids. It possesses distinct hazards due to its fluorine content and Michael acceptor reactivity.
Chemical Identity Card
| Parameter | Data |
| Chemical Name | Methyl 2-(trifluoroacetamido)prop-2-enoate |
| Synonyms | Methyl 2-(trifluoroacetylamino)acrylate; N-TFA-dehydroalanine methyl ester |
| CAS Number | 58137-35-2 |
| Molecular Formula | C₆H₆F₃NO₃ |
| Molecular Weight | 197.11 g/mol |
| Physical State | White to off-white solid (typically) or viscous oil |
| Waste Category | Halogenated Organic (Strict Segregation Required) |
Part 2: The Scientist's Insight (The "Why")
To ensure safety, you must understand the causality behind the hazards. We do not follow protocols blindly; we follow them because the chemistry dictates it.
The "Michael Acceptor" Risk (Biological Reactivity)
This molecule contains an
-
Mechanism: It reacts readily with biological nucleophiles, particularly thiol groups (-SH) on proteins (e.g., cysteine residues) via Michael Addition .
-
Consequence: This irreversible alkylation of skin proteins is the primary driver for allergic contact dermatitis and sensitization.
-
Operational Rule: Double-gloving (Nitrile + Laminate) is not optional; it is a barrier against permanent immune sensitization.
The Fluorine Factor (Incineration Hazards)
Unlike standard organic waste, this compound contains a trifluoromethyl (-CF₃) group.
-
Mechanism: Upon thermal decomposition (incineration), the C-F bonds break to form Hydrogen Fluoride (HF) .
-
Consequence: Standard municipal or non-halogenated chemical incinerators are not equipped with the scrubbers necessary to neutralize HF. HF corrodes combustion chambers and releases toxic plumes.
-
Operational Rule: You must label this as "Halogenated Waste." Mislabeling it as standard organic waste puts downstream waste facility workers and equipment at risk.
Part 3: Disposal Workflow & Segregation
Waste Stream Decision Matrix
Figure 1: Decision tree for segregating fluorinated acrylate waste. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the solute mandates the Halogenated stream.
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use an amber glass bottle or HDPE carboy.
-
Avoid: Do not use metal containers (mild steel) if the waste is acidic or wet, as hydrolysis of the trifluoroacetyl group could generate HF, leading to corrosion.
Step 2: Segregation
-
Incompatibility: Do NOT mix with:
-
Strong oxidizers (Peroxides, Nitric Acid).
-
Polymerization initiators (AIBN, Benzoyl Peroxide) — risk of exothermic polymerization.
-
Strong bases (Hydrolysis risk).
-
-
The Golden Rule: If the solvent is non-halogenated (e.g., Methanol), but contains >1% of this fluorinated compound, the entire mixture is now Halogenated Waste.
Step 3: Labeling
Attach a hazardous waste tag with the following specific data:
-
Constituents: "Methyl 2-(trifluoroacetamido)prop-2-enoate" (Do not use abbreviations like "TFA-acrylate").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
Codes: If your facility uses RCRA codes, this generally falls under D001 (Ignitable, if in flammable solvent) or is treated as Halogenated Solvent Waste (often F-listed protocols applied for incineration purposes).
Step 4: Storage Prior to Pickup
-
Store in a cool, dark flammable cabinet.
-
Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is relatively stable.
-
Time Limit: Do not store for >90 days (standard compliance).
Part 4: Emergency Contingencies
Spill Response (Small Scale < 50g)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Silver Shield™ (Laminate) gloves. Nitrile gloves provide only momentary protection against acrylates. Wear safety goggles and a lab coat.
-
Containment:
-
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.
-
Liquid: Absorb with vermiculite or a universal spill pad. Do not use paper towels alone (surface area increase promotes rapid evaporation/fumes).
-
-
Decontamination: Scrub the surface with a soap/water solution. Do not use ethanol initially, as it may spread the acrylate and enhance skin penetration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321531, Methyl 2-(trifluoroacetamido)prop-2-enoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (RCRA). Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal. Retrieved from [Link]
Personal protective equipment for handling Methyl 2-(trifluoroacetamido)prop-2-enoate
Operational Safety Guide: Handling Methyl 2-(trifluoroacetamido)prop-2-enoate
CAS: 58137-35-2
Synonyms: Methyl 2-(trifluoroacetamido)acrylate;
Part 1: Executive Safety Directives
Immediate Action Required: Treat this compound as a potent sensitizer and lachrymator .[2][3] Unlike standard organic intermediates, Methyl 2-(trifluoroacetamido)prop-2-enoate combines the high reactivity of a Michael acceptor with the permeation-enhancing properties of a fluorinated motif.[3] Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for direct handling.[2][3]
Core Hazard Profile:
-
Skin/Respiratory Sensitization: High risk of Allergic Contact Dermatitis (ACD).[2][3]
-
Ocular Damage: Potential lachrymator; irreversible corneal damage risk upon direct contact.[2][3]
-
Reactivity: Polymerizes upon exposure to light/heat; hydrolyzes to release trifluoroacetic acid (TFA) and formaldehyde equivalents.[2][3]
Part 2: Scientific Rationale & Risk Assessment
As researchers, we must understand why specific controls are implemented. The hazard profile of this molecule is dictated by two structural features:
-
The
-Unsaturated Carbonyl (Michael Acceptor): The electron-deficient alkene at the core of this molecule ( ) is highly electrophilic.[2][3] It reacts rapidly with biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues in skin proteins.[3] This formation of a hapten-protein conjugate is the molecular initiating event for skin sensitization .[2][3] Once sensitized, anaphylactic-type reactions can occur upon minute re-exposure.[2][3] -
The Trifluoroacetamido Group: The electron-withdrawing
group increases the electrophilicity of the alkene, potentially accelerating the reaction with biological tissue compared to non-fluorinated analogs.[2][3] Furthermore, metabolic or environmental hydrolysis releases Trifluoroacetic Acid (TFA) , a corrosive acid that creates a secondary chemical burn hazard.[2][3]
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. Use the following validated protection systems.
Hand Protection (Critical)
Acrylates and enoates are known to permeate thin nitrile rubber rapidly (often <15 minutes).[2][3] The fluorinated nature of this compound may alter solubility parameters, potentially reducing breakthrough times further.[2][3]
| Exposure Scenario | Recommended Glove System | Rationale |
| Incidental Contact (Weighing solids) | Double Nitrile (Total thickness > 8 mil) | Layering increases breakthrough time.[2][3] Outer glove is sacrificial; inner glove remains clean. |
| Solvent Handling (Dissolved in DCM/THF) | Silver Shield / 4H Laminate (Under Nitrile) | Halogenated solvents (DCM) carry the acrylate through nitrile in seconds.[2][3] Laminate offers >4hr protection.[2][3] |
| Spill Cleanup | Butyl Rubber or Viton | Thick gauge rubber required to prevent bulk permeation.[2][3] |
Respiratory Protection
-
Solid State: Use a P100 particulate respirator or work strictly within a Class II Biosafety Cabinet/Fume Hood.[2][3] The dust is a potent irritant.[2][3]
-
Solution State: If working outside a hood (strongly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential TFA hydrolysis.[2][3]
Eye & Body Protection[2][3][4]
-
Eyes: Chemical Splash Goggles (indirect venting).[2][3] Safety glasses allow vapors and powders to bypass the lens via the gap at the cheekbone.[2][3]
-
Body: Tyvek lab coat or chemically resistant apron over a standard cotton lab coat.[2][3] Acrylates bind irreversibly to cotton fibers; a contaminated cotton coat becomes a skin patch test against your chest.[2][3]
Part 4: Operational Workflow
This workflow integrates engineering controls with PPE to create a self-validating safety system.[2][3]
Figure 1: Decision-matrix for safe handling based on physical state. Note the escalation of glove requirements when solvents are introduced.
Step-by-Step Handling Protocol
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm. Clear the hood of clutter to prevent turbulence.[2][3]
-
Donning Sequence:
-
Weighing:
-
Place the balance inside the fume hood.[2][3] If the balance is static-sensitive, use an anti-static gun; static discharge can disperse the light powder into the air.[2][3]
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh from that. This prevents cross-contamination of the source.[2][3]
-
-
Reaction Setup:
Part 5: Disposal & Emergency Response
Disposal Strategy:
-
Waste Stream: Halogenated Organic Waste .[2][3][6] Do not mix with general non-halogenated solvents as the
content requires specific high-temperature incineration protocols to prevent HF formation in the incinerator flue.[3] -
Container: High-density polyethylene (HDPE) or glass.[2][3] Avoid metal containers if the material has hydrolyzed (corrosion risk).[2][3]
Emergency Procedures:
-
Skin Contact:
-
Doff: Remove contaminated gloves immediately (peel from cuff to avoid touching outer surface).[2][3]
-
Wash: Rinse with lukewarm water and soap for 15 minutes. Do not use alcohol ; it increases skin permeability and drives the acrylate deeper into the dermis.[2][3]
-
Alert: Report potential sensitization immediately.
-
-
Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a waste jar.[2][3]
-
Spill (Liquid): Absorb with vermiculite.[2][3][7] Do not use standard clay litter if the solvent is an oxidizer.[2][3]
References
-
PubChem. (n.d.).[2][3] Methyl 2-(trifluoroacetamido)prop-2-enoate Compound Summary. National Library of Medicine.[2][3] Retrieved February 18, 2026, from [Link][2]
-
National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] (Standard for handling lachrymators and sensitizers).[2][3][5] Retrieved February 18, 2026, from [Link][2]
Sources
- 1. Methyl 2-(trifluoroacetamido)prop-2-enoate | C6H6F3NO3 | CID 11321531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
